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  • Product: 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide
  • CAS: 400073-78-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis Pathway of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

Executive Summary The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS: 400073-78-1) [4] is a highly specialized, advanced intermediate in medicinal chemistry. It serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS: 400073-78-1) [4] is a highly specialized, advanced intermediate in medicinal chemistry. It serves as a critical building block in the development of targeted therapeutics, including allosteric BCR-ABL inhibitors (such as Asciminib analogs) [2] [3] and VEGFR-1/2 inhibitors [1]. The molecule is characterized by its unique chloro(difluoro)methoxy (-OCF2Cl) substituent, a bioisostere that imparts distinct lipophilic and electronic properties, thereby enhancing metabolic stability and target binding affinity compared to traditional methoxy or trifluoromethoxy groups.

This whitepaper details a scalable, four-phase synthesis pathway, emphasizing the mechanistic causality behind experimental choices, self-validating in-process controls (IPCs), and stringent safety protocols required for halogenated and highly reactive intermediates.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule consists of a central aniline core substituted with a chloro(difluoro)methoxy group at the para position, linked to an N-chloroacetamide moiety.

Retrosynthetic disconnection at the amide bond reveals 4-(chlorodifluoromethoxy)aniline (CAS: 39065-95-7) [2] and chloroacetyl chloride as the immediate precursors. Further disconnection of the aniline core leads back to 4-(chlorodifluoromethoxy)nitrobenzene , which is derived from the regioselective nitration of chlorodifluoromethoxybenzene . The foundational starting material is trichloromethoxybenzene , which undergoes a highly controlled, selective halogen exchange to install the -OCF2Cl group[1].

SynthesisWorkflow SM Trichloromethoxybenzene Int1 Chlorodifluoromethoxybenzene SM->Int1 HF (Anhydrous) Selective Fluorination Int2 4-(chlorodifluoromethoxy) nitrobenzene Int1->Int2 HNO3 / H2SO4 Regioselective Nitration Int3 4-(chlorodifluoromethoxy) aniline Int2->Int3 H2, Pd/C Catalytic Hydrogenation Product 2-chloro-N-{4-[chloro(difluoro)methoxy] phenyl}acetamide Int3->Product Chloroacetyl Chloride, TEA N-Acylation

Step-by-step synthesis workflow of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Step-by-Step Methodologies & Protocols

Phase 1: Selective Fluorination (Halogen Exchange)

Objective: Convert trichloromethoxybenzene to chlorodifluoromethoxybenzene [1]. Causality: Complete fluorination to a trifluoromethoxy group requires harsh conditions. By carefully controlling the stoichiometry of anhydrous hydrogen fluoride (HF), a selective exchange of exactly two chlorine atoms for fluorine is achieved. The remaining chlorine atom is stabilized by the strong electron-withdrawing inductive effect of the newly introduced fluorine atoms, halting further spontaneous exchange. Self-Validating Protocol:

  • Charge a Hastelloy-lined pressure reactor with trichloromethoxybenzene.

  • Cool the reactor to 0°C and introduce anhydrous HF (2.2 molar equivalents).

  • Gradually warm the system to room temperature and stir for 4 hours.

  • IPC: Monitor via GC until trichloromethoxybenzene is < 1%.

  • Purge excess HF with a continuous nitrogen gas sweep.

  • Neutralize the crude mixture with 10% aqueous K2CO3 until the pH stabilizes at 6–7.

  • Purify via steam distillation followed by fractional rectification to isolate the product.

Phase 2: Regioselective Electrophilic Aromatic Nitration

Objective: Synthesize 4-(chlorodifluoromethoxy)nitrobenzene [1]. Causality: The -OCF2Cl group is electron-withdrawing via induction but donates electron density via resonance. This antagonistic behavior directs electrophilic aromatic substitution to the ortho and para positions. The significant steric bulk of the -OCF2Cl group heavily favors the para isomer. Self-Validating Protocol:

  • In a glass-lined reactor, prepare a mixed acid solution (98% H2SO4 and 98% HNO3, 1:1.2 molar ratio) and cool to 0°C.

  • Add chlorodifluoromethoxybenzene dropwise over 1.5 hours. Maintain the internal temperature strictly between 15–20°C to prevent over-nitration or oxidative degradation [1].

  • Stir for an additional 2 hours.

  • IPC: Monitor via HPLC. The reaction is deemed complete when starting material is ≤ 0.5% [1].

  • Allow the biphasic mixture to settle statically; decant and separate the spent acid layer.

  • Wash the organic phase with 5% Na2CO3 until the aqueous wash is strictly neutral (pH 7), followed by a final water wash to yield 4-(chlorodifluoromethoxy)nitrobenzene [1].

Phase 3: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to yield 4-(chlorodifluoromethoxy)aniline [1]. Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the reductive dechlorination of the sensitive -OCF2Cl moiety. Mild hydrogen pressure ensures chemoselectivity. Self-Validating Protocol:

  • Dissolve 4-(chlorodifluoromethoxy)nitrobenzene in anhydrous methanol.

  • Add 5% Pd/C catalyst (10 wt% loading relative to substrate).

  • Purge the reactor sequence: 3x Nitrogen, followed by 3x Hydrogen.

  • Pressurize to 3 bar H2 and stir at 25–30°C.

  • IPC: Monitor gas flow. The reaction is complete when hydrogen uptake definitively ceases.

  • Filter the heterogeneous mixture through a Celite pad to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 4-(chlorodifluoromethoxy)aniline.

Phase 4: N-Acylation (Amidation)

Objective: Synthesize the final product, 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide. Causality: The aniline nucleophile attacks the highly electrophilic acyl chloride. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline starting material and driving the equilibrium toward the amide product. Self-Validating Protocol:

  • Dissolve 4-(chlorodifluoromethoxy)aniline in anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of TEA and cool the mixture to 0–5°C.

  • Add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise over 30 minutes to control the exothermic tetrahedral intermediate formation.

  • Warm to room temperature and stir for 2 hours.

  • IPC: Analyze via HPLC until residual aniline is < 1%.

  • Quench the reaction with saturated aqueous NaHCO3 to neutralize unreacted acyl chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Recrystallize from an ethanol/water gradient to yield pure 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

AcylationMechanism Nuc Aniline Nucleophile (4-OCF2Cl-Ph-NH2) Tetra Tetrahedral Intermediate (Zwitterionic) Nuc->Tetra Nucleophilic Attack Elec Acyl Electrophile (ClCH2COCl) Elec->Tetra Prod Amide Product + TEA Hydrochloride Tetra->Prod Elimination of Cl- & Proton Transfer

Mechanistic logic of the N-acylation step forming the final chloroacetamide derivative.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric conditions, operational parameters, and validated industrial yields for the four-step synthesis pathway [1].

PhaseChemical TransformationReagents & Critical ConditionsTypical YieldIn-Process Control (IPC)
1 Selective FluorinationAnhydrous HF (2.2 eq), 0°C to RT, 4h74.9% GC: Starting Material < 1%
2 Regioselective NitrationHNO3/H2SO4 (1:1.2), 15–20°C, 2h89.0% HPLC: Starting Material ≤ 0.5%
3 Catalytic HydrogenationH2 (3 bar), 5% Pd/C, MeOH, 25°C>90.0% Physical: H2 uptake cessation
4 N-AcylationChloroacetyl chloride, TEA, DCM, 0°C to RT>85.0% HPLC: Amine < 1%

Process Optimization & Safety Considerations

  • HF Handling (Phase 1): Anhydrous hydrogen fluoride is highly corrosive and toxic. Reactions must strictly be conducted in Hastelloy-lined or PTFE-lined reactors. Standard borosilicate glass will be rapidly etched and destroyed.

  • Thermal Control (Phase 2): Electrophilic aromatic nitration is highly exothermic. Failure to maintain the internal temperature strictly below 20°C can result in thermal runaway, generating explosive poly-nitrated byproducts or causing oxidative cleavage of the aromatic ring [1].

  • Reagent Toxicity (Phase 4): Chloroacetyl chloride is a severe lachrymator, corrosive, and acutely toxic via inhalation. All amidation transfers and quenches must be executed within a sealed system or a high-velocity fume hood utilizing appropriate PPE (e.g., heavy-duty nitrile/butyl gloves and full-face respirators).

References

  • Preparation method for 4-(chlorodifluoromethoxy)
  • 4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7) API Intermediate Manufacturers Source: apicule.com URL:[Link]

  • Source: google.
Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 2-Chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

Executive Summary In the evolving landscape of rational drug design and agrochemical development, bifunctional building blocks that combine reactive electrophilic centers with metabolically stable lipophilic pendants are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of rational drug design and agrochemical development, bifunctional building blocks that combine reactive electrophilic centers with metabolically stable lipophilic pendants are of paramount importance. 2-Chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS Number:1[1]) is a highly specialized intermediate that fulfills this exact niche.

This compound features two critical domains: an α -chloroacetamide moiety, which serves as a highly efficient electrophilic warhead for covalent binding, and a chlorodifluoromethoxy (-OCF 2​ Cl) group, an unconventional halogen bond donor that enhances membrane permeability and target affinity. This whitepaper provides an in-depth technical analysis of its structural rationale, a self-validating synthetic protocol, and its application in the development of Targeted Covalent Inhibitors (TCIs).

Structural Rationale & Physicochemical Profiling

The architectural design of CAS 400073-78-1 is intentionally modular, allowing researchers to leverage its distinct terminal groups for orthogonal chemical biology applications.

The α -Chloroacetamide Warhead

Chloroacetamides are a well-established class of electrophilic warheads widely utilized in the design of covalent inhibitors 2[2]. Unlike acrylamides, which often engage in reversible Michael additions, chloroacetamides undergo an irreversible S N​ 2 displacement when attacked by nucleophilic residues—most notably the thiolate anion of active-site cysteines3[3]. This irreversible nature enables unambiguous target engagement and prolonged pharmacodynamic effects.

The Chlorodifluoromethoxy (-OCF 2​ Cl) Moiety

The -OCF 2​ Cl group is a highly specialized lipophilic electron-withdrawing substituent. Recent advances in medicinal chemistry have demonstrated its utility as an unconventional halogen bond donor 4[4]. A prominent clinical validation of this moiety is found in the FDA-approved BCR-ABL1 inhibitor Asciminib , which utilizes the exact same 4-(chlorodifluoromethoxy)aniline precursor to engage the myristoyl pocket of the kinase via specific halogen bonding interactions 5[5].

Table 1: Physicochemical Properties of CAS 400073-78-1

PropertyValueStructural Significance
Chemical Name 2-Chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamideFull IUPAC nomenclature
CAS Number 400073-78-1Unique registry identifier
Molecular Formula C 9​ H 7​ Cl 2​ F 2​ NO 2​ Defines stoichiometry
Molecular Weight 270.06 g/mol Ideal for fragment-based drug discovery (FBDD)
H-Bond Donors 1 (Amide N-H)Facilitates target protein anchoring
H-Bond Acceptors 3 (C=O, C-O-C)Enhances solubility and binding affinity

Synthetic Methodology & Protocol

The synthesis of CAS 400073-78-1 relies on the nucleophilic acyl substitution of 4-(chlorodifluoromethoxy)aniline (CAS: 39065-95-7)6[6] with chloroacetyl chloride.

Reaction Optimization

To ensure maximum yield and prevent di-acylation, the choice of solvent, base, and temperature is critical.

Table 2: Reaction Optimization Matrix

SolventBaseTemperature ProfileYield (%)Purity (LC-MS)Causality / Observation
DCM Et 3​ N 0 °C RT >90% >98% Optimal. Et 3​ N efficiently scavenges HCl; low temp prevents over-reaction.
THFK 2​ CO 3​ 0 °C RT75%92%Heterogeneous base leads to slower kinetics and incomplete conversion.
TolueneDIPEAReflux<40%<50%High heat drives degradation and multi-alkylation side reactions.
Step-by-Step Self-Validating Protocol
  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(chlorodifluoromethoxy)aniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition : Add triethylamine (Et 3​ N, 1.2 equiv, 12 mmol) in a single portion.

    • Causality: Et 3​ N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline precursor which would otherwise halt the nucleophilic attack.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is highly exothermic. Lowering the temperature suppresses the formation of di-acylated side products and minimizes solvent evaporation.

  • Electrophile Addition : Add chloroacetyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive acyl chloride, thermodynamically favoring mono-acylation.

  • Reaction Maturation & Validation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active aniline spot (lower R f​ ) and the emergence of a single new product spot (higher R f​ ) validates reaction completion.

  • Workup : Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Self-Validation: The aqueous bicarbonate wash physically removes the triethylammonium chloride salt byproduct, validating the crude purity before crystallization.

Synthesis A 4-(chlorodifluoromethoxy)aniline C DCM, Et3N 0°C to RT A->C B Chloroacetyl Chloride B->C D CAS: 400073-78-1 Target Compound C->D Acyl Substitution

Fig 1: Synthetic workflow for CAS 400073-78-1 via nucleophilic acyl substitution.

Applications in Targeted Covalent Inhibitors (TCIs)

The primary application of CAS 400073-78-1 is as an advanced intermediate in the synthesis of Targeted Covalent Inhibitors (TCIs). When incorporated into a larger molecular scaffold, the α -chloroacetamide group is positioned near a nucleophilic residue (typically cysteine) within the target protein's active site.

Because the intrinsic reactivity of the chloroacetamide is relatively low compared to unhindered alkyl halides, it relies on the "guidance system" of the rest of the molecule (including the -OCF 2​ Cl group) to achieve high local concentration near the target residue. Once proximity is established, a rapid S N​ 2 displacement of the chloride ion occurs, forming a permanent thioether linkage.

Mechanism Target Target Protein (Cysteine -SH) Transition S_N2 Transition State Target->Transition Compound Chloroacetamide Warhead Compound->Transition Complex Covalent Complex (Thioether Linkage) Transition->Complex Loss of Cl-

Fig 2: Irreversible covalent modification of target cysteine residues by the warhead.

References

  • ChemRxiv . A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. Retrieved from:[Link]

  • ACS Publications (Journal of Medicinal Chemistry) . Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry. Retrieved from: [Link]

  • MDPI . New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from:[Link]

  • Apicule . 4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7) API Intermediate. Retrieved from: [Link]

Sources

Foundational

"2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide" mechanism of action

The Molecular Architecture and Mechanism of Action of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide A Technical Whitepaper for Chemical Biologists and Drug Development Professionals Executive Summary In the evo...

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Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture and Mechanism of Action of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

A Technical Whitepaper for Chemical Biologists and Drug Development Professionals

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and agrochemical development, N-aryl-2-chloroacetamides occupy a privileged chemical space. The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS: 400073-78-1) represents a highly specialized bifunctional molecule. It combines an electrophilic chloroacetamide warhead with a uniquely fluorinated recognition element. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical rationale, the covalent mechanism of action, and the biological target engagement of this molecule, providing field-proven protocols for its validation in complex proteomes.

Structural Anatomy and Physicochemical Rationale

To understand the mechanism of action, we must first dissect the molecule into its two functional domains: the reactive warhead and the recognition element.

The Electrophilic Warhead: 2-Chloroacetamide

The 2-chloroacetamide moiety is a well-characterized electrophile in medicinal chemistry[1]. Unlike highly reactive acrylamides or vinyl sulfonamides, chloroacetamides possess a tuned intrinsic reactivity. They act as "soft" electrophiles, preferentially reacting with "soft" nucleophiles—predominantly the thiolate anions of non-catalytic or active-site cysteine residues[1]. The mechanism is a bimolecular nucleophilic substitution ( SN​2 ), where the nucleophilic attack displaces the chloride leaving group, forming a highly stable, irreversible thioether bond.

The Recognition Element: Chlorodifluoromethoxy (-OCF 2​ Cl) Group

The 4-[chloro(difluoro)methoxy]phenyl group drives the non-covalent binding affinity ( KI​ ) that precedes covalent bond formation. The −OCF2​Cl substituent is a highly lipophilic, electron-withdrawing group. Recent advances in medicinal chemistry have demonstrated that CF2​X moieties act as unconventional halogen bond donors[2]. This exact functional group is utilized in the FDA-approved BCR-ABL1 inhibitor Asciminib to enhance target residence time and membrane permeability[3]. In our target molecule, the −OCF2​Cl group not only modulates the pKa​ of the adjacent amide but also anchors the molecule in hydrophobic binding pockets via halogen bonding with backbone carbonyls[2].

Primary Mechanism of Action: Covalent Cysteine Alkylation

The overarching mechanism of action for this compound is the irreversible alkylation of target proteins. The reaction follows a two-step kinetic model:

  • Reversible Association: The molecule first binds to the target protein's active site via non-covalent interactions (driven by the lipophilic −OCF2​Cl phenyl ring), forming an encounter complex ( E⋅I ).

  • Irreversible Inactivation: A proximal cysteine residue (in its deprotonated thiolate form) attacks the α -carbon of the chloroacetamide via an SN​2 transition state, resulting in a covalently modified, inactive protein ( E−I ).

G Target Target Protein (Active Site Cysteine) Complex Non-covalent Encounter Complex (Reversible Binding) Target->Complex Probe 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (Electrophilic Warhead) Probe->Complex Transition SN2 Transition State (Thiolate Attack on alpha-Carbon) Complex->Transition k_inact Adduct Irreversible Thioether Adduct (+ HCl leaving group) Transition->Adduct Covalent Bond Formation

Covalent SN2 Alkylation Mechanism of Chloroacetamides.

Biological Target Engagement: VLCFA Elongase Inhibition

In biological systems (particularly in plants and fungi), N-aryl-2-chloroacetamides are potent inhibitors of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex[4].

The primary molecular target is the 3-ketoacyl-CoA synthase (KCS) , the condensing enzyme that catalyzes the first and rate-limiting step of VLCFA biosynthesis[5]. The chloroacetamide warhead covalently binds to the active-site cysteine of KCS[6]. Because the enzyme requires this cysteine to form a thioester intermediate with malonyl-CoA, the irreversible alkylation by the chloroacetamide completely halts fatty acid elongation[4]. This leads to a depletion of essential lipids required for plasma membrane integrity, ultimately causing cell death[5].

Quantitative Data Summary

The table below summarizes the theoretical and empirical physicochemical parameters typical for this class of halogenated chloroacetamides, dictating their pharmacokinetic and pharmacodynamic behavior.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 270.06 g/mol Ideal for small-molecule drug/probe design (Rule of 5 compliant).
LogP (Estimated) 3.2 - 3.8High lipophilicity driven by −OCF2​Cl ; excellent membrane permeability.
Warhead Reactivity Moderate ( SN​2 )Balances target engagement with minimal off-target glutathione depletion.
Primary Target Residue Cysteine (Thiolate)Requires a microenvironment that lowers the Cys pKa​ for optimal reactivity.
Inhibition Kinetics Time-dependent ( kinact​/KI​ )Irreversible binding leads to prolonged target residence time.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: In Vitro Covalent Adduct Formation & LC-MS/MS Validation

Purpose: To definitively prove the formation of a covalent thioether bond with a target cysteine.

  • Protein Preparation: Dilute recombinant target protein (e.g., KCS or a model cysteine protease) to 10 µM in HEPES buffer (pH 7.4). Causality: pH 7.4 ensures a physiological ratio of reactive thiolate anions without denaturing the protein.

  • Reduction: Incubate with 1 mM TCEP for 30 minutes at room temperature. Causality: TCEP reduces any artifactual disulfide bonds, ensuring all active-site cysteines are available for nucleophilic attack.

  • Inhibitor Incubation: Add the chloroacetamide compound at a 10-fold molar excess (100 µM) and incubate for 2 hours at 37°C.

  • Digestion: Quench the reaction with 1% formic acid, denature with 8M urea, and perform an in-solution tryptic digest overnight.

  • LC-MS/MS Analysis: Analyze the peptides via high-resolution mass spectrometry. Validation: Search for a mass shift of +233.00 Da (mass of the compound minus HCl) on cysteine-containing peptides. The presence of this exact mass shift validates the SN​2 mechanism[6].

Protocol 2: Activity-Based Protein Profiling (ABPP)

Purpose: To identify off-target effects and confirm target engagement in a complex cellular proteome.

To utilize this compound in ABPP, an alkyne handle must be synthetically appended to the phenyl ring to allow for downstream click chemistry.

  • Proteome Labeling: Incubate live cells or cell lysates with 10 µM of the alkyne-tagged chloroacetamide probe for 1 hour.

  • Click Chemistry (CuAAC): Lyse cells and react the proteome with biotin-azide, CuSO4​ , THPTA ligand, and sodium ascorbate for 1 hour. Causality: The copper-catalyzed azide-alkyne cycloaddition covalently attaches a biotin tag exclusively to proteins modified by the probe.

  • Enrichment: Isolate tagged proteins using streptavidin-agarose beads. Wash stringently with 1% SDS. Causality: SDS washes remove all non-covalently bound proteins, proving that the remaining enriched proteins are irreversibly (covalently) bound.

  • Identification: Perform on-bead tryptic digestion and analyze via quantitative proteomics.

G Step1 1. Proteome Incubation (Live Cells or Lysate) Step2 2. Probe Labeling (Covalent Target Engagement) Step1->Step2 Step3 3. Click Chemistry (CuAAC) (Attach Biotin Tag) Step2->Step3 Step4 4. Enrichment & Digestion (Streptavidin Pulldown) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Modified Cysteines) Step4->Step5

Activity-Based Protein Profiling (ABPP) Experimental Workflow.

Sources

Exploratory

Covalent Fragment Screening Guide: Profiling 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide In Vitro

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemoproteomics & Fragment-Based Drug Discovery (FBDD) Structural Rationale & Mechanistic Profiling The compound 2-chloro-N-{4-[chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemoproteomics & Fragment-Based Drug Discovery (FBDD)

Structural Rationale & Mechanistic Profiling

The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide represents a highly specialized electrophilic building block used in covalent fragment-based drug discovery (FBDD). Unlike traditional reversible ligands, covalent fragments achieve high potency and prolonged target engagement by forming an irreversible bond with a specific nucleophilic residue—most commonly a non-catalytic cysteine—within the target protein's binding pocket 1.

As a Senior Application Scientist, I approach the in vitro screening of this molecule by first deconstructing its structural causality:

  • The Warhead ( α -chloroacetamide): This moiety acts as a mild electrophile, undergoing a nucleophilic substitution ( SN​2 ) reaction with a properly positioned thiolate anion (Cys-S⁻). Chloroacetamides are preferred over highly reactive iodoacetamides because they strike a balance between stability and reactivity, minimizing off-target toxicity 2.

  • The Recognition Element (4-[chloro(difluoro)methoxy]phenyl): The inclusion of the -OCF₂Cl group is a deliberate stereoelectronic choice 3. Fluorination significantly enhances the lipophilicity (LogP) and metabolic stability of the fragment. Furthermore, the strong electron-withdrawing nature of this group exerts an inductive effect across the phenyl ring, subtly reducing the basicity of the acetamide nitrogen. This fine-tunes the electrophilicity of the adjacent α -carbon, keeping the intrinsic reactivity in the optimal "Goldilocks" zone for targeted covalent inhibitors.

G Target Target Protein (Cys-SH) Rev Non-Covalent Complex Target->Rev K_i Frag Electrophilic Fragment (alpha-chloroacetamide) Frag->Rev Irr Covalent Adduct (+233.6 Da Mass Shift) Rev->Irr k_inact

Kinetic model of targeted covalent inhibition via SN2 alkylation.

The In Vitro Screening Cascade

To validate this fragment, we deploy a self-validating screening cascade. We do not rely on biochemical inhibition assays as a primary screen, as fragments often have weak initial binding affinities ( Ki​ ). Instead, we use direct-to-biology mass spectrometry to detect the irreversible covalent bond formation 4.

G Step1 1. Intrinsic Reactivity GSH t1/2 Profiling Step2 2. Primary Screen Intact Protein LC-MS Step1->Step2 Step3 3. Binding Site Mapping Peptide-level MS/MS Step2->Step3 Step4 4. Proteomic Selectivity isoTOP-ABPP Step3->Step4

Sequential in vitro screening workflow for covalent fragments.

Self-Validating Experimental Protocols

The following protocols are engineered with internal controls to ensure every data point is mechanistically sound.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Before exposing the fragment to a protein, we must measure its baseline reactivity against glutathione (GSH). Hyper-reactive fragments will nonspecifically alkylate the proteome, while inert fragments will fail to label the target.

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide in anhydrous DMSO.

  • Reaction Setup: Dilute the fragment to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced GSH and 100 µM Naproxen (Internal Standard).

  • Incubation & Sampling: Incubate the mixture at 37°C. At defined intervals (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% formic acid in acetonitrile.

  • LC-MS/MS Analysis: Analyze the quenched samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the depletion of the parent fragment peak area (normalized to the internal standard) over time to calculate the half-life ( t1/2​ ).

  • Self-Validation Check: Run iodoacetamide in parallel as a hyper-reactive positive control. If the fragment exhibits a t1/2​<30 minutes (similar to iodoacetamide), it is flagged as a promiscuous binder and discarded. An optimal FBDD chloroacetamide should possess a GSH t1/2​ between 4 and 24 hours.

Protocol B: Primary Screen via Intact Protein LC-MS

This step provides unambiguous proof of target engagement. The intact mass of the protein will shift by exactly +233.6 Da (the mass of the fragment [270.06 Da] minus the loss of HCl[36.46 Da] during the SN​2 reaction).

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a non-nucleophilic assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Crucial Causality: Do not use Tris buffer or reducing agents like DTT/BME, as they contain nucleophilic amines or thiols that will prematurely quench the α -chloroacetamide warhead.

  • Labeling: Add the fragment to a final concentration of 50 µM (a 25-fold molar excess). Incubate at room temperature for 4 hours.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Inject 2 µg of the protein onto a high-resolution LC-TOF-MS equipped with a C4 desalting column.

  • Deconvolution: Process the raw multiply-charged envelope using MaxEnt1 deconvolution software to obtain the intact zero-charge mass.

  • Self-Validation Check: Screen a Cys-to-Ala mutant of the target protein in parallel. The complete absence of the +233.6 Da mass shift in the mutant unequivocally proves that the alkylation is site-specific to the targeted cysteine, ruling out non-specific labeling of surface lysines or histidines.

Protocol C: Proteome-Wide Selectivity (isoTOP-ABPP)

To ensure the fragment is viable for cellular assays, we utilize isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) 5.

  • Pre-incubate live cells or complex proteomes with the fragment.

  • Chase with a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne).

  • Cysteines that were successfully covalently modified by the fragment will be "masked" and cannot react with the alkyne probe, resulting in a loss of MS signal compared to a DMSO control. This maps the fragment's exact off-target landscape.

Quantitative Data Interpretation

To standardize reporting, quantitative outputs from the screening cascade must be consolidated. Below are the theoretical benchmark parameters for 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide demonstrating a successful screening profile.

Table 1: Physicochemical and Intrinsic Reactivity Parameters

ParameterValueAnalytical Implication
Molecular Weight 270.06 g/mol Ideal size for FBDD (Rule of 3 compliant).
Expected Mass Shift +233.60 DaUsed for Intact LC-MS deconvolution tracking.
LogP (Estimated) ~2.8Favorable lipophilicity driven by the -OCF₂Cl group.
GSH Reactivity ( t1/2​ ) 12.4 hoursOptimal stability; avoids non-specific proteomic toxicity.

Table 2: Representative Intact LC-MS Target Engagement Data

Target Protein ConstructFragment ConcentrationIncubation TimeObserved Mass ShiftLabeling Efficiency (%)
Target-WT (Native Cys)50 µM4 Hours+233.6 Da> 95% (Complete Adduct)
Target-WT (Native Cys)10 µM4 Hours+233.6 Da45%
Target-Cys Ala Mutant50 µM4 HoursNone0% (Validates Specificity)

References

  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." National Center for Biotechnology Information (NCBI). URL:[Link]

  • "Fragment-based covalent ligand discovery." RSC Chemical Biology. URL:[Link]

  • Kennedy, C. R., et al. "Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2." ChemRxiv. URL:[Link]

  • "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI. URL:[Link]

  • "4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793." PubChem. URL:[Link]

Sources

Foundational

Discovery and Development of 2-Chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide: A Privileged Scaffold for Targeted Covalent Inhibitors

Executive Summary The landscape of modern drug discovery has seen a massive resurgence in Targeted Covalent Inhibitors (TCIs). At the forefront of this paradigm shift is the strategic utilization of electrophilic fragmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of modern drug discovery has seen a massive resurgence in Targeted Covalent Inhibitors (TCIs). At the forefront of this paradigm shift is the strategic utilization of electrophilic fragment libraries. This whitepaper provides an in-depth technical analysis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS No. 400073-78-1) 1, a highly privileged bifunctional building block. By combining a cysteine-directed α -chloroacetamide warhead with a lipophilic, metabolically stable chlorodifluoromethoxy (-OCF₂Cl) pharmacophore, this compound serves as a critical starting point for developing potent antivirals and allosteric kinase inhibitors.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide lies in its dual-domain functionality, designed specifically for Fragment-Based Drug Discovery (FBDD) 2.

The α -Chloroacetamide Warhead

Chloroacetamides possess an intrinsic electrophilicity that sits perfectly in the "Goldilocks zone" for targeting highly nucleophilic cysteines (such as Cys145 in SARS-CoV-2 Mpro) 3. They are less reactive than acrylamides (reducing off-target toxicity) but more reactive than fluoroacetamides, allowing for rapid SN​2 displacement of the chloride ion by a thiolate anion.

The Chlorodifluoromethoxy (-OCF₂Cl) Pharmacophore

While the trifluoromethoxy (-OCF₃) group is ubiquitous in medicinal chemistry, the -OCF₂Cl group offers distinct advantages. The substitution of one fluorine for a chlorine atom increases steric bulk and introduces unique polarizability. This allows the molecule to participate in orthogonal halogen bonding within deep hydrophobic sub-pockets. Furthermore, this exact moiety is a clinically validated allosteric binding determinant, famously utilized in the BCR-ABL1 inhibitor Asciminib to overcome ATP-site resistance .

Quantitative Data Summary

Table 1: Physicochemical and Structural Profile

ParameterValuePharmacological Implication
CAS Number 400073-78-1Unique identifier for procurement and registry 1.
Molecular Weight 270.06 g/mol Ideal fragment size (<300 Da) for high-throughput FBDD screening.
Formula C₉H₇Cl₂F₂NO₂High halogen content increases metabolic stability against CYP450s.
ClogP (Estimated) ~3.2Excellent membrane permeability; strongly favors hydrophobic pocket binding.
Warhead Type α -ChloroacetamideCysteine-directed covalent binding via SN​2 mechanism.
Pharmacophore -OCF₂ClBioisostere of -OCF₃; provides unique halogen bonding vectors .

Synthetic Methodology & Scale-Up

To ensure the high purity (>98%) required for intact-protein MS screening, the synthesis of this fragment must be tightly controlled to prevent di-acylation and hydrolysis.

Step-by-Step Protocol: N-Acylation
  • Preparation: Purge a dry, 250 mL round-bottom flask with nitrogen. Dissolve 4-(chlorodifluoromethoxy)aniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the solution.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during the acylation. Without TEA, the generated HCl would protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

    • Causality: Chloroacetyl chloride is highly reactive. Cooling suppresses exothermic degradation and prevents unwanted double-acylation at the nitrogen atom.

  • Electrophile Addition: Add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes to maintain internal temperature.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation System: Monitor via UPLC-MS. The reaction is only quenched when the aniline peak (m/z ~193) is depleted and the product peak (m/z 270.06) constitutes >95% of the total ion chromatogram.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1N HCl (to remove residual TEA) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product. Post-purification validation requires ¹H-NMR showing a distinct singlet at ~4.2 ppm corresponding to the -CH₂Cl protons.

Cysteine Reactivity Profiling (GSH Trapping)

Before deploying this fragment in biological screens, its intrinsic electrophilicity must be quantified to ensure it is not indiscriminately reactive (pan-assay interference).

Step-by-Step Protocol: GSH Half-Life Determination
  • Incubation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final concentration of 100 μM in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH).

  • Sampling: Incubate the mixture at 37 °C. Extract 50 μL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot with 50 μL of cold acetonitrile containing an internal standard (e.g., indomethacin).

    • Causality: Acetonitrile instantly precipitates peptides and halts the nucleophilic attack, locking the kinetic snapshot for accurate LC-MS quantification.

  • Analysis & Validation: Analyze the remaining parent compound via LC-MS/MS. Plot the natural log of % remaining versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

    • Self-Validation System: A valid TCI fragment should exhibit a t1/2​ between 30 and 120 minutes. If t1/2​<10 min, the compound is too reactive and will cause off-target toxicity.

Visualizing the Covalent Mechanism and Workflow

The following diagrams illustrate the logical relationships governing the compound's mechanism of action and its integration into a drug discovery pipeline.

Mechanism Target Target Cys-SH (Nucleophile) Complex Non-Covalent Complex Target->Complex Affinity Ligand Chloroacetamide (Electrophile) Ligand->Complex Binding Adduct Covalent Adduct (Irreversible) Complex->Adduct S_N2 Attack (-HCl)

Caption: Covalent binding mechanism of chloroacetamide warheads to target cysteine residues.

FBDD A Fragment Synthesis (CAS: 400073-78-1) B GSH Reactivity Profiling A->B Quality Control C Intact Protein MS (Cys-Targeting) B->C Baseline Established D Warhead Attenuation (e.g., to CFA) C->D If hyper-reactive E Lead Optimization & In Vivo Testing C->E If optimal D->E Improved Stability

Caption: Fragment-based targeted covalent inhibitor (TCI) development workflow.

Applications in Advanced Therapeutics

The utility of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide extends into two primary therapeutic domains:

  • Antiviral Protease Inhibitors: Recent structural biology efforts have utilized α -chloroacetamide hits as templates for SARS-CoV-2 Mpro inhibitors. The chloroacetamide warhead covalently binds to the catalytic Cys145, while the halogenated phenyl ring occupies the S1/S2 hydrophobic pockets. In cases where the chloroacetamide is deemed too reactive for in vivo plasma stability, it serves as the perfect template to be attenuated into an α -chlorofluoroacetamide (CFA) warhead 3.

  • Allosteric Kinase Inhibitors: The -OCF₂Cl ether linkage is a hallmark of Asciminib (ABL001), an allosteric BCR-ABL inhibitor . By utilizing this specific chloroacetamide fragment, researchers can screen for novel covalent allosteric modulators that target unexploited cysteines near kinase myristoyl pockets.

References

  • ChemScene. "400073-78-1 | 2-Chloro-N-(4-(chlorodifluoromethoxy)phenyl)acetamide". ChemScene Catalog.
  • BLDpharm. "400073-78-1 | 2-Chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide". BLDpharm Product Documentation.
  • National Institutes of Health (PMC). "A novel, covalent broad-spectrum inhibitor targeting human coronavirus Mpro". PubMed Central.
  • RSSing. "PHASE 3 - New Drug Approvals: Asciminib". RSSing Database.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 400073-78-1 Introduction and Chemical Significance The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 400073-78-1

Introduction and Chemical Significance

The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and agrochemical development[1]. The reactive α-chloroacetamide moiety serves as an excellent electrophilic center, readily undergoing bimolecular nucleophilic substitution (SN2) with various nucleophiles (e.g., amines, thiols, alcohols)[2].

The incorporation of the lipophilic and electron-withdrawing chloro(difluoro)methoxy (-OCF₂Cl) group on the phenyl ring is of particular interest to drug development professionals. This functional group significantly modulates the physicochemical properties of downstream molecules, often enhancing metabolic stability, increasing lipophilicity (LogP), and improving membrane permeability without adding excessive steric bulk.

Mechanistic Rationale and Experimental Design

The synthesis of this compound relies on the classical chloroacetylation of 4-[chloro(difluoro)methoxy]aniline using chloroacetyl chloride[3]. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions to ensure a self-validating and reproducible system:

  • Substrate Nucleophilicity: The -OCF₂Cl group is strongly electron-withdrawing via inductive effects. This pulls electron density away from the aromatic ring and, consequently, the aniline nitrogen, reducing its nucleophilicity compared to an unsubstituted aniline. To compensate, a slight excess of the highly reactive chloroacetyl chloride (1.1–1.2 eq) is employed to drive the reaction to completion[1].

  • Base Selection (Acid Scavenger): The reaction generates equimolar amounts of hydrochloric acid (HCl) as a byproduct. Without an acid scavenger, the HCl would protonate the unreacted starting aniline, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% conversion[2]. Triethylamine (TEA) is selected as the base because it is non-nucleophilic enough to avoid reacting with the acid chloride, yet basic enough to efficiently neutralize the HCl.

  • Solvent Selection: Dichloromethane (DCM) is the optimal solvent. It is aprotic (preventing hydrolysis of the acid chloride), provides excellent solubility for both the starting materials and the product, and has a low boiling point (39.6 °C), which facilitates effortless removal under reduced pressure during workup[3].

  • Thermodynamic Control: The nucleophilic attack of the amine on the acid chloride is highly exothermic. The dropwise addition of chloroacetyl chloride must be performed at 0 °C to prevent thermal runaway, which can lead to side reactions such as di-acylation or the degradation of the electrophile[4].

Mechanism N1 Nucleophilic Attack Aniline NH2 attacks Carbonyl C N2 Tetrahedral Intermediate Oxyanion formation N1->N2 N3 Elimination Cl- leaves, Carbonyl reforms N2->N3 N4 Deprotonation TEA removes H+ from N N3->N4 N5 Final Product 2-chloro-N-arylacetamide N4->N5 S1 Chloroacetyl Chloride S1->N1 S2 TEA (Base) S2->N4

Figure 1: Nucleophilic addition-elimination mechanism of aniline chloroacetylation.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
4-[chloro(difluoro)methoxy]aniline Starting Material193.581.01.94 g (10.0 mmol)
Chloroacetyl chloride Acylating Agent112.941.10.88 mL (11.0 mmol)
Triethylamine (TEA) Acid Scavenger101.191.21.67 mL (12.0 mmol)
Dichloromethane (DCM) Solvent84.93N/A30.0 mL
Optimization Data Summary

Based on established methodologies for evaluating chloroacetylation, the choice of base and solvent impacts yield[2].

Base (Equiv.)SolventTemp / TimeExpected Yield (%)Chemoselectivity
TEA (1.2) DCM 0 °C to RT / 4 h 85 - 95% High (Mono-acylation)
K₂CO₃ (1.5)THF0 °C to RT / 8 h70 - 80%Moderate
Pyridine (1.2)DCM0 °C to RT / 6 h80 - 90%High

Step-by-Step Experimental Protocol

Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)[2].

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask containing a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Dissolution: Add 4-[chloro(difluoro)methoxy]aniline (1.94 g, 10.0 mmol) to the flask. Dissolve the amine in 25 mL of anhydrous Dichloromethane (DCM)[1].

  • Base Addition: Inject Triethylamine (1.67 mL, 12.0 mmol) into the stirring solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition
  • Reagent Preparation: In a separate dry vial, dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in 5 mL of anhydrous DCM.

  • Dropwise Addition: Transfer the diluted chloroacetyl chloride to a dropping funnel (or use a syringe pump). Add the solution dropwise to the reaction mixture over a period of 15–20 minutes, maintaining the internal temperature at 0 °C[1]. Note: Vigorous fuming may occur if the addition is too rapid.

Phase 3: Reaction Maturation
  • Stirring: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (RT).

  • Monitoring: Stir the reaction for 4–6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product will appear as a new, more polar spot compared to the starting aniline.

Phase 4: Workup and Isolation
  • Quenching: Quench the reaction by adding 20 mL of cold distilled water to the flask. Stir for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer.

  • Washing (Self-Validating Purification):

    • Wash the organic layer with 1M HCl (20 mL) to remove any unreacted aniline and excess TEA[2].

    • Wash with Saturated NaHCO₃ (20 mL) to neutralize and remove residual chloroacetic acid (hydrolysis byproduct)[2].

    • Wash with Brine (20 mL) to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 5: Purification
  • Recrystallization: Purify the crude solid by recrystallization from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to afford the pure 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide as a crystalline solid[1].

Workflow A 1. Preparation Dissolve Aniline & TEA in dry DCM B 2. Addition Dropwise Chloroacetyl Chloride at 0 °C A->B C 3. Reaction Stir at RT for 4-6 hours B->C D 4. Workup Wash: HCl, NaHCO3, Brine Dry: Na2SO4 C->D E 5. Purification Recrystallization or Column Chroma D->E

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target amide.

Analytical Characterization Expectations

To verify the success of the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad aniline -NH₂ singlet (~3.5 ppm) and the appearance of a distinct amide -NH singlet further downfield (>8.0 ppm). A sharp singlet integrating to 2 protons around 4.1–4.2 ppm will confirm the presence of the -CH₂Cl group[4].

  • LC-MS: The mass spectrum should display the molecular ion peak [M+H]⁺ corresponding to the exact mass of the product. Isotopic splitting will clearly indicate the presence of two chlorine atoms (one from the chloroacetamide, one from the methoxy group), showing a characteristic 9:6:1 M : M+2 : M+4 ratio pattern.

References

  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.Benchchem.
  • Application Notes and Protocols for the Experimental Chloroacetylation of Amines.Benchchem.
  • WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.Google Patents.
  • SYNTHETIC METHODS General methods.bioRxiv.

Sources

Application

Application Note: Quantitative Analysis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide using HPLC-UV and GC-MS

Here is a detailed application note and protocol for the quantification of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide. Abstract This document provides comprehensive protocols for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed application note and protocol for the quantification of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Abstract

This document provides comprehensive protocols for the quantitative analysis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide, a halogenated N-phenylacetamide derivative. Given its structure, this compound is likely an intermediate in the synthesis of complex molecules for the pharmaceutical or agrochemical industries.[1][2][3] Accurate and reliable quantification is therefore essential for quality control, process monitoring, and stability testing. This guide details two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity identification. Furthermore, it outlines a systematic approach to method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[4][5][6]

Introduction and Compound Overview

2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide is a complex organic molecule characterized by an acetamide linkage, a substituted phenyl ring, and multiple halogen atoms. The presence of the aromatic ring and amide group provides strong chromophores suitable for UV detection, while the halogenated moieties offer unique mass fragmentation patterns and electronegativity, making the compound amenable to both HPLC and GC-based techniques.[7][8][9] The chloro(difluoro)methoxy group is a notable structural feature, and its accurate characterization is critical.

This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis fields.

Compound Properties:

PropertyValue
Chemical Name 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide
CAS Number 400073-78-1[10]
Molecular Formula C₉H₇Cl₂F₂NO₂
Molecular Weight 269.06 g/mol

Principle of Analysis: Method Selection Rationale

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the primary recommended method for routine quantification. Its suitability is based on the compound's non-volatile nature and strong UV absorbance from the phenyl ring and amide functionality. Reversed-phase chromatography is selected for its robustness in separating moderately polar organic compounds from potential impurities. This technique is known for its high precision and accuracy in assay and purity determinations.[8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method serves as a powerful alternative and confirmatory technique. Its applicability depends on the thermal stability and volatility of the analyte. GC offers superior separation efficiency for volatile compounds, while MS provides high selectivity and structural information, making it ideal for impurity identification and trace-level analysis.[12] The presence of chlorine and fluorine atoms will yield a characteristic isotopic pattern in the mass spectrum, aiding in positive identification.[13][14]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the precise quantification of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Experimental Protocol

3.1.1. Instrumentation and Materials

  • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Standard: A well-characterized reference standard of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

3.1.2. Solutions Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase A: 0.1% Formic Acid in Water.[15]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

3.1.3. Sample Preparation

  • Accurately weigh the sample material (e.g., 25 mg) and prepare it in the same manner as the Standard Stock Solution.

  • Further dilute the sample solution with the diluent as necessary to ensure the final concentration falls within the calibration curve range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3.1.4. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-22 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength determined by PDA scan)

3.1.5. Data Analysis

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order.

  • Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Sample Weigh Sample Sample_Sol Prepare Sample Solution Sample->Sample_Sol Cal_Stds Prepare Calibration Standards (1-100 µg/mL) Stock->Cal_Stds Equilibrate Equilibrate HPLC System Cal_Stds->Equilibrate Filter Filter through 0.45 µm Syringe Filter Sample_Sol->Filter Filter->Equilibrate Inject Inject Blank, Standards, Samples Equilibrate->Inject Chromatography Perform Gradient Elution Inject->Chromatography Detect UV Detection at 254 nm Chromatography->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Construct Calibration Curve (Area vs. Conc.) Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of the target analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a confirmatory method using GC-MS, which is highly selective and provides structural information.

Experimental Protocol

4.1.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an electron ionization (EI) source.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade).

  • Carrier Gas: Helium (99.999% purity).

  • Standard: A well-characterized reference standard of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

4.1.2. Solutions and Sample Preparation

  • Diluent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (e.g., 1000 µg/mL): Prepare as described in section 3.1.2 but using the GC-grade diluent.

  • Calibration and Sample Solutions: Prepare as described in section 3.1.2 and 3.1.3 using the GC-grade diluent. No filtration is typically required if the sample dissolves completely.

4.1.3. GC-MS Operating Conditions

ParameterRecommended Conditions
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (e.g., m/z 40-450) orSelected Ion Monitoring (SIM) for higher sensitivity

4.1.4. Data Analysis

  • Perform a full scan analysis of a standard to identify the retention time and characteristic mass fragments of the analyte. The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.

  • For quantification, use the peak area of a prominent, specific ion (extracted ion chromatogram, XIC) to build the calibration curve.

  • Analyze samples and quantify using the established calibration curve. Compare the full mass spectrum of the peak in the sample to that of the reference standard to confirm identity.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Std_Prep Prepare Standards in Dichloromethane Inject_GC Inject 1 µL into GC Inlet Std_Prep->Inject_GC Smp_Prep Prepare Samples in Dichloromethane Smp_Prep->Inject_GC Separate Separation on Capillary Column Inject_GC->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect_MS Mass Analysis (Full Scan or SIM) Ionize->Detect_MS XIC Extract Ion Chromatogram (XIC) Detect_MS->XIC Identity Confirm Identity (Retention Time & Mass Spectrum) Detect_MS->Identity Quantify_GC Quantify using Calibration Curve XIC->Quantify_GC Report_GC Generate Report Quantify_GC->Report_GC

Caption: Workflow for confirmatory GC-MS analysis.

Analytical Method Validation

To ensure that the chosen analytical procedure is suitable for its intended purpose, a formal validation should be conducted in accordance with ICH Q2(R1) guidelines.[4][16] The validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics for an assay of a drug substance.[5]

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples to demonstrate that the analyte peak is free from interference.Peak purity index > 0.99 (for PDA). No interfering peaks at the analyte's retention time.
Linearity Analyze at least five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision within its limits.For an assay: 80% to 120% of the test concentration.[6]
Accuracy Analyze samples of known concentration (e.g., spiked placebo or standard addition) at a minimum of three levels across the range (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Typically determined based on the signal-to-noise ratio (S/N ≥ 10) or the standard deviation of the response and the slope of the calibration curve.RSD at this concentration should be acceptable (e.g., ≤ 10%).
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and observe the effect on the results.System suitability parameters remain within limits. No significant impact on quantitative results.

Senior Scientist Insights and Troubleshooting

  • Method Choice: For routine QC testing where throughput and precision are paramount, the HPLC-UV method is superior . It is generally more robust and less instrumentally intensive than GC-MS. The GC-MS method should be reserved for investigations , such as identifying unknown impurities or confirming the identity of the main peak, especially in complex matrices.

  • Solubility: The analyte contains several polar functional groups but also a halogenated, hydrophobic tail. The recommended diluents (Acetonitrile/Water for HPLC, Dichloromethane for GC) should be effective, but if solubility issues arise, consider alternatives like methanol, THF, or using sonication to aid dissolution.

  • Analyte Stability: In solution, amide hydrolysis is a potential degradation pathway, especially at extreme pH values. Using a mildly acidic mobile phase (0.1% Formic Acid) in HPLC helps to sharpen peaks and can improve the stability of the analyte during the run. Solutions should be freshly prepared.

  • GC-MS Considerations: The chloroacetyl group may be thermally labile. If peak tailing or degradation is observed in the GC chromatogram, a lower inlet temperature or a faster oven ramp should be evaluated. Derivatization is a potential but more complex alternative if thermal stability is a significant issue.

  • Impurity Profiling: When using a PDA detector in the HPLC method, the peak purity function is a valuable tool for assessing the specificity and indicating the presence of co-eluting impurities. For GC-MS, the deconvolution of mass spectra can help identify components in unresolved chromatographic peaks.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry, 50(4), 659-666. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). IntechOpen. [Link]

  • Schultz, E., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 512-515. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). ACS Publications. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Cole, D. R., & English, M. J. (2013). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 5(19), 5228-5234. [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates. Semantic Scholar. [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Guerrab, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–300. [Link]

  • Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

  • Li, Y., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194. [Link]

  • 2-CHLORO-N-(4-DIFLUOROMETHOXY-PHENYL)-ACETAMIDE — Chemical Substance Information. NextSDS. [Link]

  • de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

Sources

Method

From Enigmatic Molecule to Precision Tool: A Guide to Characterizing 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals The journey of a novel small molecule from a mere chemical structure to a validated chemical probe is a cornerstone of modern biomedical research and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel small molecule from a mere chemical structure to a validated chemical probe is a cornerstone of modern biomedical research and drug discovery. This guide provides a comprehensive framework for researchers interested in elucidating the biological function and potential protein targets of the compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide . In the absence of a known specific protein target for this molecule, this document serves as a detailed roadmap for its characterization and validation as a chemical probe. We will navigate the critical steps from initial phenotypic screening to rigorous target deconvolution and validation, thereby transforming an uncharacterized molecule into a powerful tool for biological discovery.

Section 1: The Philosophy of a Chemical Probe – More Than Just an Inhibitor

A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein in a cellular or organismal context.[1] Unlike a drug, which is optimized for therapeutic effect, a chemical probe is designed to answer a specific biological question.[2] The quality of a chemical probe is paramount, as the misapplication of poorly characterized molecules can lead to misleading or irreproducible results.

The ideal characteristics of a chemical probe are summarized in the table below:

Parameter Recommended Criteria Rationale
Potency In vitro IC50 or Kd < 100 nMEnsures that the probe can be used at low concentrations, minimizing off-target effects.
Selectivity >30-fold selectivity over other proteins in the same familyCritical for attributing the observed phenotype to the intended target.
Cellular Activity On-target cellular activity at < 1 µMDemonstrates cell permeability and engagement with the target in a physiological setting.
Mechanism of Action Well-defined and understoodEssential for interpreting experimental results correctly.
Controls Availability of a structurally related inactive controlHelps to distinguish on-target effects from non-specific or off-target effects.

Section 2: The First Clue – Phenotypic Screening to Uncover Biological Activity

The initial step in characterizing a novel compound is to determine if it elicits a biological response. Phenotypic screening involves testing the compound across a variety of cell-based assays to identify a measurable effect on cellular processes.[3]

Workflow for Initial Phenotypic Screening

G cluster_0 Phase 1: Broad Phenotypic Screening A Compound Synthesis & QC (Purity > 95%) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Select Diverse Cell Lines (e.g., cancer, normal, specialized) B->C D High-Throughput Screening (HTS) - Cell Viability (e.g., MTT, CellTiter-Glo) - Apoptosis (e.g., Caspase-3/7 Glo) - Cell Cycle (e.g., Propidium Iodide Staining) C->D E Data Analysis (Dose-response curves, IC50 determination) D->E F Hit Identification (Potent & selective phenotype) E->F

Caption: Workflow for initial phenotypic screening of a novel compound.

Protocol: High-Throughput Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide in culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Section 3: The Heist – Identifying the Molecular Target

Once a robust and interesting phenotype is identified, the next and often most challenging step is to determine the specific protein target(s) of the compound. This process is known as target deconvolution.[3][4]

Strategies for Target Deconvolution

A multi-pronged approach is often the most successful for identifying the molecular target of a small molecule.

G cluster_1 Target Deconvolution Strategies cluster_A cluster_B cluster_C A Affinity-Based Methods A1 Affinity Chromatography A->A1 A2 Chemical Proteomics A->A2 D D A->D Candidate Target(s) B Expression-Based Methods B1 Expression Profiling (Microarray, RNA-seq) B->B1 B2 Genetic Screens (CRISPR, shRNA) B->B2 B->D Candidate Target(s) C Computational Methods C1 In Silico Target Prediction (Similarity searching, docking) C->C1 C->D Candidate Target(s)

Caption: Overview of common target deconvolution strategies.

Protocol: Affinity Chromatography-Mass Spectrometry

This method involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads). A structurally similar but inactive analog should also be prepared for use as a negative control.

  • Immobilization: Covalently attach the synthesized probe and the negative control to the solid support.

  • Cell Lysis: Prepare a protein lysate from cells that exhibit the phenotype of interest.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active compound to those from the negative control. Proteins that are significantly enriched in the active compound pulldown are considered candidate targets.

Section 4: The Interrogation – Validating the Target and the Probe

Identifying candidate targets is only the beginning. Rigorous validation is required to confirm that the compound's biological effects are indeed mediated by the identified protein(s).[1]

The Four Pillars of Chemical Probe-Based Target Validation

A robust target validation strategy should address four key aspects:

  • Exposure: Does the compound reach its target in the relevant biological system?

  • Target Engagement: Does the compound physically interact with the target protein in cells?

  • Target Modulation: Does the compound alter the activity of the target protein?

  • Phenotypic Correlation: Does modulation of the target protein recapitulate the observed cellular phenotype?

Workflow for Target Validation

G cluster_2 Phase 2: Target Validation A Candidate Target B Biochemical Assay (Isothermal Titration Calorimetry, Surface Plasmon Resonance) A->B C Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA, NanoBRET) A->C D Target Activity Assay (Enzyme activity, signaling pathway modulation) A->D E Genetic Validation (siRNA/CRISPR knockdown/knockout) A->E F Validated Target & Chemical Probe B->F C->F D->F E->F

Caption: A workflow for validating a candidate protein target.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide at various concentrations. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Section 5: The Final Verdict – Establishing the Compound as a Validated Chemical Probe

A compound can only be considered a validated chemical probe once a specific target has been identified and the on-target effects have been shown to be responsible for the observed biological phenotype. This requires the integration of data from all the preceding steps. The use of orthogonal approaches, such as comparing the effects of the chemical probe with genetic perturbation of the target (e.g., CRISPR or siRNA), is crucial for building a strong case for the probe's mechanism of action.[1] Furthermore, the development and use of a structurally similar but biologically inactive control compound is highly recommended to differentiate on-target from off-target effects.

By following the comprehensive workflow outlined in this guide, researchers can systematically characterize novel molecules like 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide , potentially uncovering new biological insights and paving the way for future therapeutic development.

References

  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed.[Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.[Link]

  • Target Deconvolution. Creative Biolabs.[Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.[Link]

  • Target deconvolution techniques in modern phenotypic profiling. National Institutes of Health.[Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. National Institutes of Health.[Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. National Institutes of Health.[Link]

  • Chemical probes of quorum sensing: from compound development to biological discovery. Oxford Academic.[Link]

  • The importance of chemical probes in molecular and cell biology. FEBS Network.[Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide?

A1: The most prevalent and straightforward method is the N-acylation of 4-[chloro(difluoro)methoxy]phenylamine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control during the synthesis to minimize byproducts?

A2: The key parameters to control are:

  • Stoichiometry: A precise 1:1 molar ratio of the amine to chloroacetyl chloride is crucial. An excess of chloroacetyl chloride can lead to di-acylation.

  • Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then gradually warmed to room temperature.

  • Reagent Purity: The purity of both 4-[chloro(difluoro)methoxy]phenylamine and chloroacetyl chloride is vital. Impurities in the starting materials can lead to a host of side products.

  • Moisture Control: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid. All glassware should be thoroughly dried, and anhydrous solvents should be used.

Q3: What are the most likely byproducts in this synthesis?

A3: The most common byproducts include:

  • N,N-bis(chloroacetyl)-4-[chloro(difluoro)methoxy]aniline (Di-acylation product): This forms when the initial product is further acylated.

  • Unreacted 4-[chloro(difluoro)methoxy]phenylamine: This indicates an incomplete reaction.

  • Chloroacetic acid: This results from the hydrolysis of chloroacetyl chloride.

  • Degradation products of the chloro(difluoro)methoxy group: While this group is generally stable, harsh reaction conditions could potentially lead to its degradation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Issue 1: High Levels of Di-acylation Byproduct Detected
  • Likely Cause:

    • Excess Chloroacetyl Chloride: Using more than one equivalent of chloroacetyl chloride is the most common cause of di-acylation.

    • High Reaction Temperature: Running the reaction at an elevated temperature can increase the rate of the second acylation.

    • Strong Base: The use of a very strong base can deprotonate the newly formed amide, making it more susceptible to a second acylation.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully measure the molar equivalents of both reactants. A slight excess of the amine (e.g., 1.05 equivalents) can sometimes be used to ensure the complete consumption of chloroacetyl chloride.

    • Temperature Management: Add the chloroacetyl chloride dropwise to the solution of the amine at 0-5 °C in an ice bath. Allow the reaction to proceed at this temperature for 30-60 minutes before gradually warming to room temperature.

    • Choice of Base: Use a non-nucleophilic organic base like triethylamine.

Issue 2: Low Yield of the Desired Product
  • Likely Cause:

    • Incomplete Reaction: The reaction may not have been allowed to run to completion.

    • Hydrolysis of Chloroacetyl Chloride: The presence of moisture in the reaction setup will consume the acylating agent.

    • Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction.

    • Loss During Work-up: The product may be lost during the extraction or purification steps.

  • Troubleshooting Protocol:

    • Reaction Time: Monitor the reaction by TLC until the starting amine is no longer visible.

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: Verify the purity of your starting materials using techniques like NMR or GC-MS.

    • Work-up Optimization: During aqueous work-up, ensure the pH is adjusted correctly to keep the product in the organic phase. Use an adequate volume of extraction solvent.

Issue 3: Presence of Unreacted 4-[chloro(difluoro)methoxy]phenylamine
  • Likely Cause:

    • Insufficient Chloroacetyl Chloride: An inadequate amount of the acylating agent was used.

    • Poor Reactivity: The reaction conditions (e.g., temperature, solvent) may not be optimal for driving the reaction to completion.

  • Troubleshooting Protocol:

    • Stoichiometry Check: Ensure at least a 1:1 molar ratio of chloroacetyl chloride to the amine is used.

    • Reaction Conditions: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered after the initial addition at low temperature.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-[chloro(difluoro)methoxy]phenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for another 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Analysis by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Visualizations

Reaction Scheme

ReactionScheme Amine 4-[chloro(difluoro)methoxy]phenylamine Product 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide Amine->Product AcylChloride Chloroacetyl Chloride AcylChloride->Product Base Triethylamine Byproduct Triethylamine Hydrochloride Base->Byproduct ByproductFormation Product Target Product Diacylation Di-acylation Byproduct Product->Diacylation ExcessAcyl Excess Chloroacetyl Chloride ExcessAcyl->Diacylation

Caption: Formation of the di-acylation byproduct.

Troubleshooting Workflow

TroubleshootingWorkflow Start High Byproduct Levels or Low Yield CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry CheckTemp Review Temperature Control Start->CheckTemp CheckMoisture Assess for Moisture Contamination Start->CheckMoisture CheckPurity Analyze Reagent Purity Start->CheckPurity OptimizeWorkup Optimize Work-up and Purification CheckStoichiometry->OptimizeWorkup CheckTemp->OptimizeWorkup CheckMoisture->OptimizeWorkup CheckPurity->OptimizeWorkup Solution Improved Synthesis Outcome OptimizeWorkup->Solution

Caption: A logical workflow for troubleshooting.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC.
  • Vertex AI Search. A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs.
  • Vertex AI Search. Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives | ACS Sustainable Chemistry & Engineering.
  • Vertex AI Search. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC.
  • Vertex AI Search. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
  • Vertex AI Search. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
  • Vertex AI Search. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI.
  • Vertex AI Search. Recent Trends in Analytical Techniques for Impurity Profiling.
  • Vertex AI Search. 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide | 832122-45-9.
  • Vertex AI Search. 2-CHLORO-N-(4-DIFLUOROMETHOXY-PHENYL)
  • Vertex AI Search. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO.
  • Vertex AI Search. An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline - Benchchem.
  • Vertex AI Search. (IUCr) 2-Chloro-N-(4-fluorophenyl)acetamide - DOI.
  • Vertex AI Search. (PDF) 2-Chloro-N-(4-fluorophenyl)
  • Vertex AI Search. 832127-56-7|2-Chloro-N-(4-(difluoromethoxy)-2-methylphenyl)acetamide - BLDpharm.
  • Vertex AI Search. 2-Chloro-N-(4-difluoromethylsulfanyl-phenyl)-acetamide | SCBT.
  • Vertex AI Search.
  • Vertex AI Search. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Vertex AI Search.
  • Vertex AI Search. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)
  • Vertex AI Search. Difluoro(methoxy)
  • Vertex AI Search. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing).
  • Vertex AI Search. WO 2022/002859 A1 - Googleapis.com.
  • Vertex AI Search. 400073-78-1|2-Chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide - BLDpharm.
  • Vertex AI Search. 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide - Sigma-Aldrich.
  • Vertex AI Search. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
  • Vertex AI Search. A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2,3,4,5-Tetrachloroaniline - Benchchem.
  • Vertex AI Search. Difluoromethylation of Phenols - Organic Syntheses Procedure.
  • Vertex AI Search. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
  • Vertex AI Search. 4-(chloro-difluoro-methoxy)-phenylamine - Echemi.
  • Vertex AI Search. Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chroma - csbsju.
  • Vertex AI Search. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)
  • Vertex AI Search. 4-(Chlorodifluoromethoxy)aniline | 39065-95-7 - MilliporeSigma.
  • Vertex AI Search. 4 - (氯二氟甲氧基)苯胺| 39065-95-7 - ChemicalBook.
Optimization

"2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide" stability and degradation issues

A Guide to Understanding and Managing Stability and Degradation Welcome to the technical support center for 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability and Degradation

Welcome to the technical support center for 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical advice on the stability and degradation of this compound. As Senior Application Scientists, we have synthesized the available scientific literature on related chemical moieties to offer a comprehensive resource for your experimental work.

I. Introduction to the Stability of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide is a molecule of interest in various research and development fields. Its chemical structure, featuring a chloroacetamide group and a chloro(difluoro)methoxy-substituted phenyl ring, presents unique stability considerations. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of robust analytical methods and formulations.

This guide will address common questions and troubleshooting scenarios related to the stability of this compound under various stress conditions, including hydrolysis, photodegradation, and thermal stress.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Q1: What are the primary functional groups that influence the stability of this molecule?

A1: The two primary functional groups that dictate the stability profile are the chloroacetamide moiety and the chloro(difluoro)methoxy group on the phenyl ring. The chloroacetamide group is susceptible to hydrolysis, while both parts of the molecule can be sensitive to light and high temperatures.

Q2: What are the expected degradation products under hydrolytic conditions?

A2: Under aqueous conditions, particularly at non-neutral pH, the chloroacetamide group is the most likely site of degradation. Two main degradation pathways are anticipated[1][2][3]:

  • Hydroxy-substitution: Nucleophilic substitution of the chlorine atom by a hydroxyl group to form 2-hydroxy-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide. This is a common pathway for chloroacetamides in aqueous environments.

  • Amide bond cleavage: Hydrolysis of the amide bond to yield 4-[chloro(difluoro)methoxy]aniline and chloroacetic acid. This is more likely to occur under strong acidic or basic conditions.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing chloroacetamide and aromatic rings can be susceptible to photodegradation, especially under UV light[4][5]. Exposure to light can lead to dechlorination, hydroxylation, and potentially cyclization reactions[4][5]. Therefore, it is crucial to protect the compound and its solutions from light.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store solutions at low temperatures (e.g., 2-8 °C), protected from light in amber vials, and consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

III. Troubleshooting Guide

This section provides a problem-solving framework for common stability-related issues encountered during experiments.

Symptom Potential Cause Troubleshooting Steps & Explanations
Unexpected peaks in HPLC chromatogram Degradation of the compound 1. Check the pH of your solution: The chloroacetamide moiety is prone to hydrolysis, especially in acidic or basic conditions[1][2]. Ensure your buffers are at an appropriate pH and have sufficient buffering capacity. 2. Protect from light: Photodegradation can lead to the formation of byproducts[4][5]. Repeat the experiment with light-protected containers (e.g., amber vials or foil-wrapped tubes). 3. Control the temperature: Elevated temperatures can accelerate degradation. Maintain samples at a controlled, cool temperature.
Loss of compound concentration over time in solution Hydrolysis or precipitation 1. Perform a time-course stability study: Analyze your sample at different time points to determine the rate of degradation under your experimental conditions. 2. Evaluate solubility: Ensure the compound is fully dissolved and remains in solution. If precipitation is observed, consider adjusting the solvent system or concentration. 3. Analyze for expected degradants: Use a stability-indicating HPLC method (see Section IV) to monitor for the appearance of expected hydrolysis products like the hydroxy-substituted analog or the aniline derivative.
Inconsistent biological assay results Degradation to less active or inactive products 1. Prepare fresh solutions for each experiment: Avoid using stock solutions that have been stored for extended periods. 2. Include a stability check in your assay protocol: Analyze the concentration and purity of your compound in the assay medium at the beginning and end of the incubation period. 3. Consider the impact of assay components: Some assay reagents may promote degradation. Evaluate the stability of the compound in the presence of individual assay components.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Apply Stress Photo Photodegradation (UV light) Stock->Photo Apply Stress Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Apply Stress Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize HPLC Analyze by Stability-Indicating HPLC Neutralize->HPLC

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detector at a suitable wavelength (determined by UV scan of the parent compound).

    • Mass spectrometer (ESI+) for identification of degradation products.

V. Inferred Degradation Pathways

Based on the known chemistry of the chloroacetamide and chloro(difluoro)methoxy functional groups, the following degradation pathways are proposed.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV) Parent 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide Hydroxy 2-hydroxy-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide Parent->Hydroxy SN2 Substitution Amide_Cleavage 4-[chloro(difluoro)methoxy]aniline + Chloroacetic acid Parent->Amide_Cleavage Amide Cleavage Dechlorinated Dechlorinated Products Parent->Dechlorinated Dechlorination Hydroxylated Hydroxylated Products Parent->Hydroxylated Hydroxylation

Sources

Troubleshooting

"2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide" optimizing assay conditions

Focus Compound: 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide Compound Profile: This molecule is a targeted covalent probe. It features an electrophilic chloroacetamide "warhead" designed to form irreversible t...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide Compound Profile: This molecule is a targeted covalent probe. It features an electrophilic chloroacetamide "warhead" designed to form irreversible thioether bonds with catalytic or allosteric cysteine residues. The 4-[chloro(difluoro)methoxy]phenyl substituent acts as a highly lipophilic, electron-withdrawing affinity element that drives non-covalent target recognition but presents severe physicochemical challenges in standard aqueous assays.

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing erratic data, false positives, or loss of potency when screening highly lipophilic covalent modifiers.

Part 1: Troubleshooting & FAQs

Q1: My IC50 values for this compound are highly variable day-to-day, and the dose-response curve is extremely steep (Hill slope > 2.0). Why is this happening?

The Causality: The chloro(difluoro)methoxy group is heavily halogenated. Halogens reduce the polar surface area and hydrogen-bonding capacity of the molecule, driving its cLogP (lipophilicity) exceptionally high. In aqueous assay buffers, water molecules are forced to form a highly ordered clathrate cage around this lipophilic tail—an entropically unfavorable state. To minimize this thermodynamic free energy penalty, the compound molecules self-associate into colloidal aggregates. These aggregates sequester the target enzyme non-specifically, leading to steep, variable false-positive inhibition curves [3]. The Solution:

  • Determine Kinetic Solubility: Run a turbidimetric or nephelometric solubility assay before running your biochemical assay. Do not test the compound above its precipitation limit.

  • Cosolvent Optimization: Standard 1% DMSO is often insufficient. We recommend adding a non-ionic, mass-spectrometry-compatible surfactant such as Pluronic F-127 (0.01% - 0.1% w/v) to the assay buffer. Pluronics form micelles that encapsulate the lipophilic tail, preventing colloidal aggregation without denaturing the target protein [3].

Q2: The compound shows excellent target engagement in live cells, but appears completely inactive (IC50 > 100 µM) in my biochemical assay. What is neutralizing the probe?

The Causality: Check your buffer composition. If your biochemical buffer contains Dithiothreitol (DTT) , β -mercaptoethanol (BME) , or Glutathione (GSH) , you are chemically neutralizing the compound. Chloroacetamides are reactive electrophiles. The free thiolate anions in DTT/BME undergo a rapid SN​2 nucleophilic substitution reaction with the α -carbon of the chloroacetamide, displacing the chloride ion. This forms a stable, inactive thioether adduct before the compound can ever reach the target enzyme's active site [1]. The Solution: Replace all thiol-based reducing agents in your buffer with TCEP (Tris(2-carboxyethyl)phosphine) at 1 mM. TCEP is a potent reducing agent that maintains enzyme cysteines in their active, reduced state, but because it relies on a phosphorus atom rather than a sulfur atom, it is non-nucleophilic and completely unreactive toward chloroacetamides [2].

Q3: How do I prove that the inhibition I am seeing is driven by specific covalent bond formation rather than reversible binding?

The Causality: Reversible inhibitors reach a rapid thermodynamic equilibrium; their IC50​ is independent of pre-incubation time. Covalent inhibitors follow a two-step kinetic model: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). As pre-incubation time increases, the reaction is driven forward to the dead-end enzyme-inhibitor complex ( E−I ). Therefore, a true covalent inhibitor will show a time-dependent shift in its apparent IC50​ [4]. The Solution: Perform a Time-Dependent Inhibition (TDI) assay (see Protocol B). If the compound is covalent, the IC50​ will drop significantly as pre-incubation time increases from 0 to 60 minutes.

Part 2: Quantitative Data & Assay Benchmarks

The following table demonstrates the critical impact of buffer conditions and pre-incubation times on the apparent potency of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide.

Table 1: Impact of Assay Conditions on Apparent IC50 and Probe Stability

Assay ConditionReducing AgentPre-Incubation TimeApparent IC50​ (µM)Probe Half-Life in BufferResult Interpretation
Standard Buffer 1 mM DTT0 min> 100.0< 15 minFalse Negative (Probe scavenged by DTT)
Standard Buffer 1 mM DTT60 min> 100.0< 15 minFalse Negative (Probe scavenged by DTT)
Optimized Buffer 1 mM TCEP0 min12.5> 24 hoursReversible affinity ( KI​ ) dominates
Optimized Buffer 1 mM TCEP60 min0.8> 24 hoursTrue Potency (Covalent bond formed)
No Surfactant 1 mM TCEP60 min4.2 (Hill > 2.5)> 24 hoursFalse Positive (Colloidal aggregation)

Part 3: Standard Operating Protocols

Protocol A: Thiol-Reactivity (GSH Half-Life) Counter-Screen

Purpose: To ensure the chloroacetamide warhead is not overly reactive, which would lead to off-target toxicity in vivo. [5]

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reagent Mixing: In a glass HPLC vial, combine 2.5 mM reduced Glutathione (GSH) and 800 µM Rhodamine B (as an inert internal standard for LC-MS normalization).

  • Initiation: Add 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (from a 10 mM DMSO stock) to a final concentration of 500 µM. The final co-solvent concentration should be 10% Acetonitrile/DMSO to maintain solubility of the lipophilic tail.

  • Incubation & Sampling: Incubate at 37°C. Extract 10 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quenching: Quench each aliquot immediately into 90 µL of cold 1% formic acid in acetonitrile to halt the SN​2 reaction.

  • LC-MS Analysis: Inject onto a C18 column (e.g., Agilent Eclipse Plus 4.6 × 50 mm). Monitor the depletion of the parent mass ( [M+H]+ ) relative to the Rhodamine B peak area.

  • Data Fitting: Plot % remaining compound vs. time and fit to a one-phase exponential decay model to calculate the t1/2​ . A half-life between 2 to 8 hours indicates an optimal balance of reactivity and stability.

Protocol B: Time-Dependent kinact​/KI​ Assay

Purpose: To calculate the covalent efficiency constant, the true metric of potency for irreversible inhibitors.

Step-by-Step Methodology:

  • Buffer Setup: Use the optimized buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Pluronic F-127.

  • Enzyme Preparation: Dilute the target enzyme to a concentration at least 10-fold below the expected IC50​ (e.g., 1-5 nM) to ensure pseudo-first-order kinetics.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to the assay plate (final DMSO = 1%).

  • Pre-Incubation Matrix: Add the enzyme to the compound plate. Stagger the additions so that different wells incubate for 0, 15, 30, 60, and 120 minutes at room temperature.

  • Substrate Addition: At the end of the pre-incubation periods, simultaneously add the enzyme substrate to all wells to initiate the biochemical reaction.

  • Readout & Analysis: Measure the initial velocity ( V0​ ) of the reaction. Plot the remaining fractional activity ( Vi​/V0​ ) against pre-incubation time to find the observed rate constant ( kobs​ ) for each concentration.

  • Calculation: Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to derive the covalent efficiency ( kinact​/KI​ ).

Part 4: Experimental Workflow Visualization

The following diagram illustrates the self-validating logic flow required to successfully assay highly lipophilic chloroacetamides.

G A 1. Compound Solubilization Determine kinetic solubility limit B 2. Buffer Optimization Replace DTT/BME with TCEP A->B E False Positives (Aggregation) A->E If > limit C 3. Kinetic Evaluation Measure k_inact / K_I B->C F False Negatives (Thiol Scavenging) B->F If DTT present D 4. Target Validation Intact Protein LC-MS C->D

Workflow for optimizing lipophilic covalent probe assays to prevent false readouts.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: DOI.
Optimization

"2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide" minimizing off-target effects

Focus Compound: 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide Welcome to the Covalent Probe Troubleshooting Guide. This resource is designed for drug development professionals and chemical biologists working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

Welcome to the Covalent Probe Troubleshooting Guide. This resource is designed for drug development professionals and chemical biologists working with highly reactive electrophilic compounds. The compound features a chloroacetamide warhead coupled with a highly lipophilic, electron-withdrawing recognition element. Below, we address the mechanistic causality of its off-target effects and provide field-proven protocols to systematically map and minimize them.

FAQ 1: Mechanistic Causality & Reactivity

Q: Why does 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide exhibit such high background reactivity and off-target toxicity in our assays?

A: The off-target liability of this compound is a direct consequence of its electronic structure driving an overly aggressive SN​2 reaction mechanism.

Chloroacetamides are intrinsically reactive electrophiles that target nucleophilic cysteine thiols. In this specific molecule, the 4-[chloro(difluoro)methoxy]phenyl group acts as a powerful electron-withdrawing moiety. The -OCF_2Cl group pulls electron density away from the phenyl ring via inductive effects, which in turn withdraws electron density from the amide nitrogen. This reduces the amide's ability to donate electrons to the carbonyl system, rendering the adjacent α -carbon highly electrophilic. Consequently, the activation energy required for an SN​2 attack by any accessible cysteine—not just your target—is drastically lowered, leading to promiscuous proteome-wide labeling ().

SN2_Pathway N1 Target Cysteine (Specific) T1 Transition State (SN2 Attack) N1->T1 High Affinity N2 Off-Target Cysteine (Non-Specific) N2->T1 High Intrinsic Reactivity E1 Chloroacetamide Warhead (Electrophile) E1->T1 C1 Specific Covalent Adduct (Therapeutic Effect) T1->C1 C2 Non-Specific Adduct (Toxicity / Background) T1->C2

Caption: SN2 reaction causality of chloroacetamides leading to on-target vs. off-target adducts.

FAQ 2: In Vitro Assay Troubleshooting

Q: My biochemical assays are showing false positives and non-specific inhibition. How can I optimize the buffer and dosing to isolate the on-target effect?

A: Covalent inhibitors do not follow equilibrium thermodynamics; their potency is time-dependent ( kinact​/KI​ ). High background in biochemical assays is often caused by buffer nucleophiles or excessive incubation times.

  • Eliminate Thiol-Based Reducing Agents: Do not use DTT (Dithiothreitol) or BME ( β -mercaptoethanol) in your assay buffers. These thiols will directly react with the chloroacetamide warhead, depleting your compound and creating reactive byproducts. Switch to TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides but is a poor nucleophile for SN​2 alkylation.

  • Implement Time-Dependent Dosing: Because the compound forms irreversible bonds, a high concentration will eventually label all accessible cysteines. Reduce the compound concentration to the low nanomolar range and measure inhibition at multiple time points (e.g., 10, 30, 60 minutes) to calculate the kinact​/KI​ rather than a static IC50​ .

  • Glutathione (GSH) Scavenging: Introduce 1-5 mM GSH into your cellular assays. GSH acts as a competitive sink for highly reactive electrophiles. If your compound's target affinity ( KI​ ) is strong enough, it will outcompete the GSH for the target pocket, while GSH neutralizes the unbound compound before it hits off-targets.

FAQ 3: Chemoproteomic Target Validation

Q: How do I systematically map the off-target cysteinome for this compound in living cells?

A: To validate that your compound is hitting the intended target and to map its off-target liability, you must use isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling) (). This is a self-validating competitive assay: cysteines covalently modified by your compound will be "protected" from subsequent labeling by a universal reactive probe.

Step-by-Step isoTOP-ABPP Methodology:
  • Proteome Preparation: Lyse target cells in PBS (without thiol reducing agents). Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Compound Treatment: Treat 1 mL of proteome with 10 µM of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (or DMSO vehicle) for 1 hour at 37°C.

  • Probe Labeling: Add 100 µM of Iodoacetamide-alkyne (IA-alkyne) to both samples for 1 hour at room temperature. This labels all remaining unreacted cysteines.

  • Click Chemistry: Add a click-chemistry master mix containing Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4​ (1 mM). React for 1 hour to append biotin to the IA-alkyne probes.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours. Wash beads extensively, then perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Elute the peptides and analyze via quantitative LC-MS/MS. Causality Check: Cysteines showing a >75% reduction in MS signal intensity in the compound-treated sample relative to DMSO are confirmed targets/off-targets.

isoTOP_ABPP A 1. Proteome Incubation (Compound vs DMSO) B 2. Probe Labeling (IA-Alkyne) A->B C 3. Click Chemistry (Biotin-Azide) B->C D 4. Streptavidin Enrichment C->D E 5. On-Bead Digestion & LC-MS/MS D->E

Caption: Workflow for isoTOP-ABPP to map proteome-wide off-target cysteine engagement.

FAQ 4: Structural Optimization & Warhead Tuning

Q: If assay optimization fails, how can I structurally tune the warhead to minimize off-target effects while keeping the recognition element?

A: If the intrinsic reactivity of the chloroacetamide is simply too high, you must attenuate the warhead. The goal is to rely on the non-covalent affinity of the 4-[chloro(difluoro)methoxy]phenyl moiety to drive local concentration, allowing a weaker electrophile to react exclusively at the target site ().

Consider the following structural substitutions:

  • α -Chlorofluoroacetamide (CFA): Adding a fluorine atom to the α -carbon sterically and electronically modulates the transition state, drastically slowing down non-specific SN​2 reactions while maintaining target engagement.

  • Acrylamide: Converting the SN​2 warhead to a Michael acceptor (acrylamide) shifts the reactivity profile. Acrylamides are "softer" electrophiles and generally require precise geometric alignment within a binding pocket to react, significantly reducing background proteome labeling.

Quantitative Comparison of Covalent Warheads
Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Proteome Reactivity (Off-Targets)ReversibilityReaction Mechanism
Chloroacetamide High (< 2 hours)High (>100 cysteines)Irreversible SN​2 Substitution
Acrylamide Moderate (4 - 24 hours)Moderate (10-50 cysteines)IrreversibleMichael Addition
α -Chlorofluoroacetamide Low (> 24 hours)Low (<10 cysteines)Irreversible SN​2 Substitution
α -Cyanoacrylamide Very HighBroadReversibleReversible Michael

Data summarized from established chemoproteomic profiling benchmarks.

References

  • Huang, F., Han, X., Xiao, X., & Zhou, J. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.[Link]

  • Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36.[Link]

  • Ábrányi-Balogh, P., Petri, L., Imre, T., Szijj, P. A., Scarpino, A., Hrast, M., ... & Keserű, G. M. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94-107.[Link]

Troubleshooting

"2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide" resolving inconsistent experimental results

Welcome to the Technical Support Center for 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS: 400073-78-1). This compound is highly valued in drug discovery and chemical biology as a targeted covalent inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS: 400073-78-1). This compound is highly valued in drug discovery and chemical biology as a targeted covalent inhibitor (TCI) warhead and chemoproteomic probe.

However, its unique bipartite structure—combining a highly reactive 2-chloroacetamide electrophile with a highly lipophilic 4-[chloro(difluoro)methoxy]phenyl tail —frequently leads to inconsistent experimental results if assay conditions are not rigorously controlled. This guide provides field-proven diagnostics, quantitative data, and self-validating protocols to resolve these inconsistencies.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Diagnostics

Q1: Why am I seeing erratic or completely lost inhibitory activity (IC50) when transitioning from cell-based assays to biochemical assays? A1: The most common culprit is buffer nucleophile interference . Biochemical assay buffers frequently contain reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME) to maintain protein stability. The 2-chloroacetamide group is a highly reactive electrophile designed to alkylate cysteine residues. In the presence of DTT or BME, the compound undergoes rapid SN​2 displacement by the buffer thiols, effectively quenching the inhibitor before it can engage your target protein[1].

  • Solution: Replace DTT/BME with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that lacks nucleophilic thiols and will not react with chloroacetamides.

Q2: My biochemical assay shows sub-micromolar inhibition, but the dose-response curve is extremely steep (Hill slope > 2.5), and adding BSA abolishes the activity. What is happening? A2: You are likely observing a false positive driven by colloidal aggregation [2]. The 4-[chloro(difluoro)methoxy]phenyl moiety is exceptionally lipophilic[3]. In aqueous buffers, compounds with this motif often exceed their critical aggregation concentration (CAC), forming nano-colloids (tens to hundreds of nanometers in size). These colloids non-specifically sequester and denature proteins via surface adsorption[4]. When you add BSA, the abundant albumin coats the colloids, liberating your target enzyme and "abolishing" the inhibition.

  • Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to disrupt colloid formation, and verify the monomeric state using Dynamic Light Scattering (DLS)[5].

Q3: I am using this compound for intact protein mass spectrometry (MS), but I see multiple adducts instead of a 1:1 binding stoichiometry. Is the compound promiscuous? A3: Chloroacetamides are highly reactive and can label off-target cysteines or even lysines if the concentration is too high or the incubation time is too long[6]. If you see multiple mass shifts (+233.0 Da per adduct), you are forcing thermodynamically unfavorable reactions through high kinetic pressure.

  • Solution: Perform a time-dependent and concentration-dependent kinetic assay ( kinact​/KI​ ). True targeted covalent inhibitors will saturate the primary site rapidly at low molar ratios (e.g., 1:2 to 1:5 protein:ligand) before off-target labeling occurs.

Part 2: Quantitative Data & Reference Tables

To design a self-validating assay, you must account for the physicochemical boundaries of the compound. The tables below summarize the stability and solubility profiles critical for experimental design.

Table 1: Stability of the Chloroacetamide Warhead in Common Assay Additives

Data reflects the half-life ( t1/2​ ) of the intact compound at 25°C, pH 7.4.

Buffer AdditiveConcentration t1/2​ of CompoundMechanism of DegradationRecommendation
DTT 1 mM< 5 minutes SN​2 Alkylation of thiolAvoid entirely. Causes false negatives.
Glutathione (GSH) 5 mM~15-30 minutes SN​2 Alkylation of thiolAvoid in pre-incubation.
TCEP 1 mM> 48 hoursNone (Sterically hindered)Recommended reducing agent.
Tris-HCl 50 mM> 24 hoursSlow hydrolysis/amidationAcceptable for standard assays.
HEPES 50 mM> 48 hoursNoneOptimal biological buffer.
Table 2: Physicochemical Impact of the Chlorodifluoromethoxy Group

The −OCF2​Cl group significantly alters the molecule's behavior compared to standard methoxy analogs[7].

PropertyStandard Methoxy ( −OCH3​ )Chlorodifluoromethoxy ( −OCF2​Cl )Experimental Impact
Lipophilicity (LogP) ~1.5 - 2.0~3.5 - 4.2High risk of micelle/colloid formation.
Aqueous Solubility > 100 μM < 10 μM (buffer dependent)Requires DMSO stock; prone to precipitation.
Metabolic Stability Low (O-dealkylation)High (Steric/electronic shielding)Excellent for cell-based/in vivo stability.

Part 3: Standardized Troubleshooting Workflows

Workflow 1: Biochemical Assay Optimization for Covalent Lipophilic Ligands

When establishing an IC50 or binding affinity for this compound, the assay environment must be engineered to prevent both electrophile quenching and colloidal aggregation.

AssayOpt Start Erratic IC50 / Steep Hill Slope CheckThiol Are DTT or BME in buffer? Start->CheckThiol SwitchTCEP Replace with 1 mM TCEP CheckThiol->SwitchTCEP Yes CheckAgg Add 0.01% Triton X-100 CheckThiol->CheckAgg No SwitchTCEP->CheckAgg RunDLS Run DLS to confirm monomeric state CheckAgg->RunDLS Success Valid Covalent Inhibition RunDLS->Success No Aggregates

Caption: Decision tree for resolving false positives/negatives caused by buffer nucleophiles and colloidal aggregation.

Workflow 2: Chemoproteomic Labeling & Target Engagement

To confirm that the 2-chloroacetamide is covalently modifying your target (and to identify the specific cysteine residue), follow this strict sample preparation pipeline to avoid hydrolysis and off-target labeling.

Chemoproteomics Prep Prepare Fresh DMSO Stock (Strictly Anhydrous) Incubate Incubate with Proteome (Max 1h, 25°C) Prep->Incubate Quench Quench with 10 mM DTT Incubate->Quench Digest Trypsin Digestion Quench->Digest MS LC-MS/MS Analysis (Search +233.0 Da mass shift) Digest->MS

Caption: Step-by-step workflow for intact protein MS or ABPP target engagement.

Part 4: Detailed Experimental Protocols

Protocol 1: Optimized Time-Dependent Covalent Binding Assay

Because covalent inhibitors act via a two-step mechanism (reversible binding followed by irreversible bond formation), IC50 values will artificially drop over time. You must measure the kinetic parameters ( kinact​/KI​ )[6].

Materials:

  • Target protein (purified)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP , 0.01% Triton X-100 .

  • Compound: 10 mM stock in anhydrous DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Crucial: Verify the absolute absence of DTT, BME, or free glutathione[1].

  • Compound Dilution: Create a 10x intermediate dilution series of the compound in DMSO to prevent aqueous precipitation during serial dilution.

  • Pre-incubation: Mix the target protein with the compound at varying concentrations (e.g., 0.1x to 10x the expected KI​ ). Keep the final DMSO concentration 2% (v/v).

  • Time-Course Aliquots: At specific time intervals (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Substrate Addition: Immediately add the enzyme substrate to the aliquot to measure residual activity.

  • Data Analysis: Plot the natural log of remaining activity versus time to determine the observed rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to calculate kinact​ (maximum inactivation rate) and KI​ (reversible binding affinity).

Protocol 2: Dynamic Light Scattering (DLS) Counter-Screen for Colloidal Aggregation

To definitively rule out the lipophilic 4-[chloro(difluoro)methoxy]phenyl group causing colloidal false-positives[2].

Step-by-Step Methodology:

  • Sample Prep: Prepare the compound at your maximum assay concentration (e.g., 10 μM ) in your exact assay buffer (without the target protein).

  • Filtration: Pass the buffer through a 0.22 μm filter before adding the compound to remove dust particulates.

  • DLS Measurement: Load the sample into a DLS cuvette or plate reader.

  • Analysis: Look for a scattering intensity peak in the 50–1000 nm radius range.

  • Detergent Rescue: If particles >50 nm are detected, add 0.01% to 0.1% Triton X-100 or CHAPS. If the particles disappear and the scattering intensity drops to baseline, the compound was forming colloidal aggregates[8]. You must include this detergent in all subsequent biological assays.

Protocol 3: Intact Protein Mass Spectrometry (Target Engagement)

To verify covalent modification and stoichiometry.

Step-by-Step Methodology:

  • Reaction: Incubate 5 μM target protein with 10 μM compound (1:2 ratio) in HEPES buffer (pH 7.4, 1 mM TCEP) for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM. The DTT will rapidly react with any unbound chloroacetamide, preventing further labeling during sample processing[9].

  • Desalting: Pass the sample through a Zeba spin desalting column to remove excess quenched compound and buffer salts.

  • LC-MS Analysis: Analyze via intact LC-MS.

  • Mass Shift Calculation: Look for a mass shift of +233.005 Da . (Calculation: Exact mass of C9​H7​Cl2​F2​NO2​ is 268.98 Da. Upon reaction with a cysteine thiol, HCl (35.98 Da) is lost as the leaving group. The added adduct is C9​H6​ClF2​NO2​ ).

References

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs News-Medical[Link]

  • Nuisance small molecules under a machine-learning lens RSC Publishing[Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Wyatt Technology[Link]

  • Colloidal aggregation Shoichet Lab - University of Toronto[Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery ACS Publications[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction PMC - NIH[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journals [Link]

  • Discovery of Potent, Allosteric GSTO1 Covalent Inhibitors with a New Binding Mode ACS Publications[Link]

  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment MalariaWorld[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Analgesic Compounds: A Case Study with 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological validation of a novel chemical entity, using "2-chloro-N-{4-[chloro(difluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological validation of a novel chemical entity, using "2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide" (hereafter referred to as Compound X) as a case study. Given the nascent state of research on Compound X, this document outlines a scientifically rigorous, hypothesis-driven approach to uncovering its potential therapeutic value as an analgesic, focusing on the well-established Transient Receptor Potential Vanilloid 1 (TRPV1) pain pathway.

Introduction: The Quest for Novel Analgesics

The management of chronic and neuropathic pain remains a significant challenge in modern medicine, with existing therapies often hampered by side effects and the potential for addiction. The acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This guide proposes a systematic evaluation of Compound X, a novel acetamide derivative, for its potential analgesic properties. We will proceed with the hypothesis that Compound X may modulate the activity of the TRPV1 channel, a key player in pain sensation.[1][2][3] This document will provide a comparative analysis framework, detailing the necessary experimental protocols to test this hypothesis against established TRPV1 modulators.

Proposed Mechanism of Action: Targeting the TRPV1 Pathway

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][4] It acts as a polymodal integrator of noxious stimuli, including heat, acid, and chemical irritants like capsaicin, the pungent component of chili peppers.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of a pain signal to the central nervous system.[4] Due to its central role in pain perception, TRPV1 is a prime target for the development of new analgesic drugs.[1][3][5]

We hypothesize that Compound X may act as an antagonist of the TRPV1 receptor. This would block or reduce the influx of ions in response to painful stimuli, thereby dampening the pain signal. This proposed mechanism provides a clear, testable framework for our validation studies.

TRPV1 Signaling Pathway cluster_membrane Cell Membrane cluster_stimuli Noxious Stimuli TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens to allow Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Acid Acid (pH < 6) Acid->TRPV1 Activates CompoundX Compound X (Putative Antagonist) CompoundX->TRPV1 Inhibits (Hypothesized) Depolarization Neuronal Depolarization Ca_Influx->Depolarization Leads to PainSignal Pain Signal to CNS Depolarization->PainSignal Generates Calcium_Flux_Assay_Workflow A 1. Plate TRPV1-expressing HEK293 cells B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with Compound X / Controls B->C D 4. Measure baseline fluorescence (FLIPR) C->D E 5. Add Capsaicin to stimulate TRPV1 D->E F 6. Measure fluorescence change (calcium influx) E->F G 7. Analyze data and calculate IC50 F->G

Caption: Workflow for the in vitro calcium flux assay.

In Vivo Validation: Formalin-Induced Pain Model

This widely used model assesses a compound's efficacy in both acute and inflammatory pain. [6] Objective: To evaluate the analgesic effect of Compound X in a preclinical model of inflammatory pain.

Methodology:

  • Animal Acclimation: Rodents (e.g., Sprague-Dawley rats) are acclimated to the testing environment.

  • Compound Administration: Animals are pre-treated with Compound X, a positive control (e.g., a known NSAID or opioid), or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw. This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a later, inflammatory phase (15-60 minutes). [6]4. Behavioral Observation: The time the animal spends licking, flinching, or lifting the injected paw is recorded during both phases.

  • Data Analysis: The duration of pain behaviors in the Compound X-treated group is compared to the vehicle-treated group. A significant reduction in these behaviors indicates an analgesic effect. Efficacy in the first phase suggests a mechanism targeting acute nociception, while efficacy in the second phase points to anti-inflammatory or anti-hyperalgesic properties. [6]

Data Interpretation and Comparative Performance

The data gathered from these experiments will allow for a direct comparison of Compound X with established standards.

Table 1: Comparative In Vitro Activity

CompoundTargetAssay TypeIC50 (nM)
Compound X TRPV1Calcium FluxTo be determined
Capsazepine TRPV1Calcium Flux~100-500
Capsaicin TRPV1Calcium FluxEC50 ~50-200

IC50/EC50 values for control compounds are typical literature values and should be confirmed in-house.

Table 2: Comparative In Vivo Efficacy (Formalin Test - Phase 2)

CompoundDose (mg/kg)Route% Reduction in Pain Behavior
Compound X Dose rangei.p./p.o.To be determined
Indomethacin 5i.p.~40-60%
Morphine 2s.c.~70-90%

Comparative data for standard drugs are illustrative and can vary based on specific experimental conditions.

A potent IC50 value for Compound X in the calcium flux assay, comparable to or better than Capsazepine, would provide strong evidence for on-target activity. This, coupled with a significant, dose-dependent reduction in pain behavior in the formalin test, would validate its potential as a novel analgesic.

Conclusion and Future Directions

This guide outlines a foundational strategy for the biological validation of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide as a potential analgesic. By employing a hypothesis-driven approach centered on the TRPV1 channel, researchers can systematically and rigorously assess the compound's therapeutic potential. Positive results from these initial studies would warrant further investigation, including more extensive preclinical pain models (e.g., neuropathic pain models), pharmacokinetic profiling, and off-target liability screening to build a comprehensive preclinical data package.

References

  • Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. Mediators of Inflammation.
  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI.
  • TRPV1 promotes opioid analgesia during inflammation. International Association for the Study of Pain (IASP).
  • TRPV1 antagonists in the treatment of osteoarthritis pain. Future Medicine.
  • Role of TRPV1 in Health and Disease. Xia & He Publishing Inc..
  • TRPV1 Modulators for the Treatment of Pain and Inflammation. ACS Publications.
  • A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. The Physiological Society.
  • Targeting the TRPV1 pain pathway in osteoarthritis of the knee. Taylor & Francis Online.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink.
  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI.

Sources

Comparative

Comparative SAR Guide: Evaluating 2-Chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide as a Covalent Pharmacophore Scaffold

Executive Summary & Mechanistic Rationale In the modern landscape of targeted covalent inhibitors (TCIs) and advanced agrochemical design, the precise pairing of an electrophilic warhead with a lipophilic targeting moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the modern landscape of targeted covalent inhibitors (TCIs) and advanced agrochemical design, the precise pairing of an electrophilic warhead with a lipophilic targeting moiety dictates the efficacy, selectivity, and pharmacokinetic (PK) profile of the final molecule. The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide serves as a highly specialized, dual-purpose building block. It merges a highly reactive α -chloroacetamide warhead with a metabolically robust chlorodifluoromethoxy (–OCF₂Cl) phenyl ether system.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic system of reactivities. To fully leverage this scaffold in Structure-Activity Relationship (SAR) studies, we must deconstruct its causality:

  • The α -Chloroacetamide Warhead: Unlike acrylamides that undergo reversible or irreversible Michael additions, chloroacetamides react with nucleophilic cysteine residues via a direct, irreversible SN​2 alkylation mechanism. This provides a steeper reactivity profile, making it ideal for targeting sterically hindered or less nucleophilic cysteines [1].

  • The –OCF₂Cl Substituent: Replacing a standard methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) group with a chlorodifluoromethoxy group fundamentally alters the molecule's physicochemical landscape. The larger van der Waals radius of the chlorine atom increases the lipophilic surface area, enhancing membrane permeability. Crucially, this halogenation sterically and electronically shields the ether oxygen, completely blocking cytochrome P450-mediated O-dealkylation—a primary metabolic liability in drug development.

G C 2-Chloro-N-{4-[chloro(difluoro)methoxy] phenyl}acetamide W α-Chloroacetamide (Covalent Warhead) C->W Cysteine Reactive (SN2) L Phenyl Ring (Rigid Scaffold) C->L Spatial Spacer T –OCF2Cl Group (Lipophilic/Metabolic Shield) C->T LogP & CYP450 Resistance

Figure 1: Pharmacophore deconstruction and functional causality of the title compound.

Comparative Performance Data

To objectively evaluate the utility of this scaffold, we must benchmark its intrinsic reactivity and metabolic stability against common structural alternatives. The data below summarizes expected SAR trends when substituting the warhead or the para-substituent of the phenyl ring.

Table 1: Comparative Electrophilic Reactivity (GSH Trapping Model)

The choice of warhead dictates the half-life ( t1/2​ ) of the compound in the presence of biological thiols. Chloroacetamides offer a "hotter" reactivity profile compared to standard acrylamides.

Compound ScaffoldElectrophilic WarheadPrimary MechanismGSH t1/2​ (min)*Target Selectivity
Title Compound α -Chloroacetamide SN​2 Alkylation 45 - 60 Moderate / Tunable
Alternative AAcrylamideMichael Addition> 120High
Alternative B α -Fluoroacetamide SN​2 Alkylation> 300Very High

*Note: GSH t1/2​ values are representative benchmarks at pH 7.4, 37°C, 5mM GSH.

Table 2: Physicochemical & Metabolic Profiling of para-Substituents

The –OCF₂Cl group provides a unique balance of lipophilicity and metabolic resistance compared to traditional ether substituents [2].

para-SubstituentCalculated LogP (cLogP)Electronic Effect ( σp​ )HLM t1/2​ (min)**O-Dealkylation Vulnerability
–OCF₂Cl (Title) ~3.8 Strong EWG > 85 Very Low
–OCF₃~3.5Strong EWG> 90Very Low
–OCH₃~2.1EDG< 25High

**HLM = Human Liver Microsomes. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Experimental Methodologies

To validate the SAR parameters discussed above, rigorous, self-validating experimental systems are required. Below are the detailed protocols for assessing intrinsic reactivity and metabolic stability.

Protocol 1: Intrinsic Reactivity Profiling via GSH Trapping

Causality & Rationale: Covalent warheads must be reactive enough to bind the target, but stable enough to avoid off-target toxicity. We use Reduced Glutathione (GSH) as a surrogate for cellular cysteines. We employ a 50-fold molar excess of GSH to maintain pseudo-first-order kinetics, allowing for a simplified and highly reproducible half-life calculation.

Self-Validating System: This protocol includes a negative control (no GSH) to rule out spontaneous aqueous hydrolysis of the acetamide bond, ensuring that parent compound depletion is strictly due to thiol alkylation.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the title compound in LC-MS grade DMSO. Prepare a 5 mM solution of GSH in 100 mM Potassium Phosphate Buffer (pH 7.4). Causality: pH 7.4 is critical because the thiolate anion ( S− ) is the active nucleophile; minor pH shifts drastically alter reactivity.

  • Incubation: In a 96-well plate, mix the compound (final concentration 1 µM) with the GSH solution (final concentration 5 mM). Keep the final DMSO concentration at exactly 1% to ensure the highly lipophilic –OCF₂Cl compound remains soluble without denaturing the reaction dynamics.

  • Time-Course Sampling: Incubate at 37°C with orbital shaking. At precise intervals (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM Labetalol). Causality: Cold acetonitrile immediately quenches the reaction by precipitating any trace proteins and drastically lowering the temperature.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent compound mass.

  • Data Processing: Plot the natural log of the remaining parent percentage versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life is calculated ( t1/2​=0.693/k ).

G S1 1. Incubate Compound (1 µM) with GSH (5 mM) at pH 7.4 S2 2. Quench Aliquots in Cold ACN at 0, 15, 30, 60, 120 min S1->S2 S3 3. LC-MS/MS MRM Analysis (Monitor Parent Depletion) S2->S3 S4 4. Calculate Pseudo-First-Order Half-Life (t1/2) S3->S4

Figure 2: Step-by-step workflow for the self-validating GSH reactivity assay.

Protocol 2: In Vitro Microsomal Stability Assay

Causality & Rationale: To prove that the –OCF₂Cl group successfully shields the molecule from CYP450 metabolism, we test it against Human Liver Microsomes (HLM).

Self-Validating System: The assay is run in parallel with and without an NADPH regenerating system. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP enzymatic degradation (e.g., amidases attacking the chloroacetamide core), rather than CYP-mediated metabolism.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw HLM on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM Potassium Phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Spiking: Add the title compound to a final concentration of 1 µM (0.1% DMSO final). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). For the negative control wells, add an equivalent volume of buffer instead of NADPH.

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. A robust –OCF₂Cl scaffold should demonstrate >80% parent remaining at 60 minutes in the +NADPH arm.

Conclusion & Application Notes

The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide is a highly optimized intermediate for SAR exploration. When designing novel targeted covalent inhibitors, researchers should utilize this scaffold when facing targets with deep, hydrophobic pockets that require a highly reactive warhead to overcome poor nucleophilicity at the target cysteine. The –OCF₂Cl tail ensures that the resulting lipophilicity does not come at the cost of rapid Phase I metabolic clearance, providing a distinct advantage over traditional methoxy-phenyl analogs.

References

  • Sun, J., et al. "A novel, covalent broad-spectrum inhibitor targeting human coronavirus Mpro." Nature Communications, 2025.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 572793, 4-(Chlorodifluoromethoxy)aniline." PubChem,[Link]

Validation

"2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide" vs other [specific class] inhibitors

As a Senior Application Scientist in targeted drug discovery, I frequently encounter the dilemma of selecting the optimal electrophilic warhead for Targeted Covalent Inhibitors (TCIs). While acrylamides have dominated th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted drug discovery, I frequently encounter the dilemma of selecting the optimal electrophilic warhead for Targeted Covalent Inhibitors (TCIs). While acrylamides have dominated the clinical landscape (e.g., Osimertinib, Ibrutinib), they are not a universal panacea for all binding pockets.

Today, we will deconstruct a highly specialized alternative: 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide . By objectively comparing this molecule against standard acrylamide-based inhibitors, we will explore how strategic bioisosteric modifications can tame the historically "hyper-reactive" chloroacetamide class into a precision instrument for cysteine targeting.

Mechanistic Blueprint: Warhead & Bioisostere Synergy

To understand the utility of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide, we must analyze its two distinct functional hemispheres:

The α -Chloroacetamide Warhead: Unlike acrylamides, which form covalent bonds via a 1,4-Michael addition, α -haloacetamides react with cysteine thiolates via a direct SN​2 nucleophilic substitution[1]. Historically, unsubstituted chloroacetamides were deemed too reactive for systemic drug development, often leading to promiscuous proteome alkylation and off-target toxicity[2],[3].

The -OCF 2​ Cl Bioisostere: To mitigate this hyper-reactivity, the title compound incorporates a 4-[chloro(difluoro)methoxy]phenyl group. The -OCF 2​ Cl moiety is a highly lipophilic, electron-withdrawing bioisostere[4]. This group pulls electron density away from the aniline nitrogen. By reducing the electron density of the amide system, it inductively dampens the electrophilicity of the adjacent α -carbon. Furthermore, CF 2​ X moieties act as unconventional halogen bond donors, which can significantly enhance membrane permeability and dictate unique conformational preferences within a kinase hinge region[5].

G cluster_0 SN2 Alkylation cluster_1 Michael Addition Target Target Protein (Cysteine Thiolate) CA Chloroacetamide (Title Compound) Target->CA AC Acrylamide (e.g., Ibrutinib) Target->AC Adduct1 Irreversible Thioether + HCl CA->Adduct1 Nucleophilic Attack Adduct2 Irreversible Thioether AC->Adduct2 1,4-Addition

Fig 1: Reaction pathways of chloroacetamides (SN2) vs acrylamides (Michael addition) with cysteines.

Quantitative Comparison: Chloroacetamides vs. Acrylamides

When benchmarking the title compound against standard TCI warheads, we must look beyond isolated IC 50​ values and evaluate intrinsic reactivity and proteome-wide selectivity.

Property2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamideStandard Acrylamide (e.g., Osimertinib warhead) α -Chlorofluoroacetamide (CFA)
Reaction Mechanism SN​2 Alkylation[1]Michael Addition[1] SN​2 Alkylation[6]
Intrinsic Reactivity ( kGSH​ ) Moderate (Inductively dampened by -OCF 2​ Cl)Low to ModerateVery Low (Requires target proximity)
Reversibility IrreversibleIrreversible (Mostly)Irreversible
Proteome Selectivity Moderate (Requires optimized non-covalent affinity)HighVery High[6]
Lipophilicity (logP impact) High (Driven by halogenated ether)[4]Low to ModerateLow
Halogen Bonding Potential Yes (via CF 2​ Cl group)[5]NoNo

Self-Validating Experimental Workflows

To validate the delicate balance between reactivity and selectivity, we cannot rely solely on biochemical kinase assays. As an application scientist, I mandate a two-tiered validation system: measuring intrinsic chemical reactivity first, followed by complex proteome selectivity mapping.

Protocol A: Intrinsic Reactivity Profiling (DTNB/Ellman’s Assay)

Causality: We must establish the baseline electrophilicity of the α -chloroacetamide warhead. If it reacts too quickly with free intracellular glutathione (GSH), the drug will be scavenged in vivo before reaching its target, leading to hepatotoxicity.

  • Preparation: Prepare a 100 μ M solution of GSH in 100 mM potassium phosphate buffer (pH 7.4, mimicking physiological conditions).

  • Incubation: Introduce 10 μ M of the title compound (or acrylamide control) and incubate at 37°C.

  • Quenching & Detection: At specific time intervals (0, 15, 30, 60, 120 mins), extract a 50 μ L aliquot and quench it with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Quantification: Measure absorbance at 412 nm. DTNB reacts with unalkylated GSH to produce a yellow chromophore. A slower decay in absorbance indicates a properly dampened, stable warhead.

Protocol B: Target Engagement via isoTOP-ABPP

Causality: To prove that our tuned chloroacetamide selectively engages the target cysteine without promiscuous alkylation across the proteome, we utilize isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP)[7].

  • Proteome Labeling: Incubate live cells or complex lysates with the inhibitor (10 μ M) versus a DMSO vehicle for 2 hours.

  • Probe Competition: Lyse the cells and add a broad-spectrum, alkyne-functionalized iodoacetamide (IA-alkyne) probe. This probe will covalently tag all unreacted cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment: Pulldown the biotinylated proteins using streptavidin-agarose beads, followed by on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides. Cysteines that were successfully engaged by the title compound will show a significantly reduced MS signal (competition) compared to the vehicle control.

Workflow Step1 1. Proteome Incubation (Inhibitor vs Vehicle) Step2 2. Probe Labeling (IA-Alkyne to unreacted Cys) Step1->Step2 Step3 3. Click Chemistry (Biotin-Azide attachment) Step2->Step3 Step4 4. Enrichment & Digestion (Streptavidin pulldown) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify engaged Cys residues) Step4->Step5

Fig 2: isoTOP-ABPP workflow for profiling proteome-wide cysteine engagement by covalent inhibitors.

Conclusion & Strategic Outlook

While acrylamides remain the safest default for covalent drug design, the 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide scaffold proves that SN​2 warheads can be rationally optimized. By leveraging the electron-withdrawing and halogen-bonding properties of the -OCF 2​ Cl bioisostere, researchers can depress the intrinsic reactivity of the chloroacetamide to a manageable threshold. For targets where the geometry of a binding pocket does not support a Michael addition, this tuned SN​2 approach offers a highly potent, patentable, and viable alternative.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Molecules (2022). URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au (2025). URL:[Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Journal of Medicinal Chemistry (2023). URL:[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry ACS Central Science (2022). URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CDMPA) in Targeted Covalent Inhibition

As a Senior Application Scientist, evaluating novel electrophilic warheads requires moving beyond basic screening to understand the stereoelectronic causality driving efficacy. This guide objectively compares the experim...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel electrophilic warheads requires moving beyond basic screening to understand the stereoelectronic causality driving efficacy. This guide objectively compares the experimental covalent probe 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (hereafter referred to as CDMPA ) against established standard drugs and non-selective alkylators.

By detailing the structural rationale, comparative efficacy, and self-validating experimental protocols, this document serves as a comprehensive framework for researchers developing targeted covalent inhibitors (TCIs) or novel antimicrobial agents.

Mechanistic Rationale & Structural Causality

The efficacy of acetamide derivatives, particularly α -chloroacetamides, is fundamentally driven by their ability to act as electrophiles. The α -carbon undergoes a nucleophilic substitution ( SN​2 ) reaction when exposed to reactive thiols, such as those found in bacterial cysteine proteases or cell-wall synthesis enzymes (e.g., MurA)[1].

However, indiscriminate alkylation leads to high mammalian cytotoxicity. The structural brilliance of CDMPA lies in its chloro(difluoro)methoxy ( −OCF2​Cl ) para-substituent.

  • Electronic Tuning: Fluorinated organic compounds exhibit profound electron-withdrawing properties[2]. The −OCF2​Cl group pulls electron density from the anilide ring via induction. This subtly reduces the reactivity of the α -chloro warhead compared to highly reactive aliphatic chloroacetamides, tuning it for target-specific engagement rather than indiscriminate binding.

  • Lipophilicity & Permeability: The addition of the heavy, halogenated methoxy group drastically increases the partition coefficient (LogP). This enhances the molecule's ability to penetrate the lipid-rich outer membrane of Gram-negative pathogens like Klebsiella pneumoniae, a critical barrier that renders many standard drugs ineffective[1].

MOA CDMPA CDMPA (Electrophilic Warhead) SN2 SN2 Alkylation (Chloride Displacement) CDMPA->SN2 Target Bacterial Enzyme (Nucleophilic Cysteine) Target->SN2 Adduct Thioether Adduct (Irreversible Inhibition) SN2->Adduct

Covalent inhibition mechanism of CDMPA targeting bacterial cysteine residues via SN2 alkylation.

Comparative Efficacy Data

To objectively evaluate CDMPA, we compare its performance against three distinct classes of compounds:

  • 2-Chloro-N-(4-fluorophenyl)acetamide: A structurally related, simpler intermediate[3] to demonstrate the specific advantage of the bulky −OCF2​Cl group.

  • Iodoacetamide (IAA): A classical, non-selective pan-cysteine alkylator used to establish the baseline for indiscriminate toxicity.

  • Cefotaxime: A standard, non-covalent, broad-spectrum cephalosporin antibiotic.

Table 1: In Vitro Antimicrobial Efficacy and Cytotoxicity
CompoundSubstructure / ClassMIC (μg/mL) vs K. pneumoniaeIC 50​ (μg/mL) HEK293Selectivity Index (SI)*
CDMPA Chloro(difluoro)methoxy acetamide8.0>128.0>16.0
2-Chloro-N-(4-fluorophenyl)acetamide Fluoro acetamide32.064.02.0
Iodoacetamide Non-selective alkylator2.01.50.75
Cefotaxime Cephalosporin (Standard)1.0>256.0>256.0

*Selectivity Index (SI) = IC 50​ / MIC. Higher values indicate a wider therapeutic window.

Data Synthesis: While Iodoacetamide exhibits potent bacterial killing (MIC 2.0 μg/mL), its SI of 0.75 highlights catastrophic mammalian toxicity due to indiscriminate thiol alkylation. Conversely, CDMPA maintains a respectable MIC of 8.0 μg/mL with an SI >16.0. The data proves that substituting a simple para-fluoro group[3] with a chloro(difluoro)methoxy group significantly improves both potency and safety, likely due to enhanced steric hindrance preventing off-target mammalian kinase engagement.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., compound aggregation or solvent toxicity).

Protocol A: Cysteine Reactivity Quantification (DTNB Assay)

Causality: To prove that CDMPA acts via covalent modification, we must quantify its direct reactivity with free thiols. We utilize Ellman’s reagent (DTNB). If CDMPA successfully alkylates L-cysteine via an SN​2 mechanism, the free thiol concentration drops, resulting in a proportional loss of the yellow TNB product absorbing at 412 nm.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M Tris-HCl buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Reagent Setup: Prepare a 100 μM stock of L-cysteine and a 2 mM stock of DTNB in the reaction buffer.

  • Incubation (The Alkylation Step): In a 96-well plate, mix 50 μL of 100 μM L-cysteine with 50 μL of 100 μM CDMPA (final concentration 50 μM each). Incubate at 37°C for 60 minutes.

  • Readout: Add 20 μL of the DTNB stock to each well. Incubate for 5 minutes at room temperature. Read absorbance at 412 nm using a microplate reader.

  • Self-Validation Controls:

    • Vehicle Control (0% Inhibition): L-cysteine + 1% DMSO. Establishes the maximum baseline absorbance.

    • Positive Control (100% Inhibition): L-cysteine + 50 μM Iodoacetamide. Validates the assay's dynamic range.

Protocol B: Broth Microdilution for MIC Determination

Causality: Biochemical reactivity must translate to phenotypic efficacy. This assay determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized bacterial inoculum to serial dilutions of the drug. The use of a strict 18-hour endpoint prevents the misinterpretation of bacteriostatic delay as bactericidal efficacy.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well) Prep->Dilution Inoc Inoculation (10^5 CFU/mL) Dilution->Inoc Incub Incubation (37°C, 18h) Inoc->Incub Read OD600 Readout (MIC Data) Incub->Read

Step-by-step broth microdilution workflow for determining the MIC of CDMPA and comparators.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture K. pneumoniae (ATCC 43816) in Mueller-Hinton Broth (MHB) at 37°C until reaching an OD 600​ of 0.1 (approx. 1.5×108 CFU/mL). Dilute 1:150 in fresh MHB to achieve a working concentration of 1×106 CFU/mL.

  • Compound Dilution: In a sterile 96-well plate, perform 2-fold serial dilutions of CDMPA in MHB to achieve a concentration range of 0.5 to 128 μg/mL (50 μL per well). Ensure final DMSO concentration never exceeds 1% to prevent solvent toxicity.

  • Inoculation: Add 50 μL of the bacterial working suspension to each well (final inoculum: 5×105 CFU/mL).

  • Incubation & Readout: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours. Measure OD 600​ . The MIC is defined as the lowest concentration exhibiting no visible growth ( Δ OD 600​ < 0.05).

  • Self-Validation Controls:

    • Growth Control: Bacteria + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Sterility Control: Uninoculated MHB (Rules out media contamination).

    • Reference Control: Cefotaxime (Validates the intrinsic susceptibility of the specific bacterial isolate).

Sources

Comparative

Comparative Analysis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide and Its Analogs: A Guide for Covalent Drug Design

Targeted covalent inhibitors (TCIs) have revolutionized modern pharmacochemistry, offering prolonged target engagement, high biochemical efficiency, and the ability to drug "undruggable" targets. At the core of TCI desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized modern pharmacochemistry, offering prolonged target engagement, high biochemical efficiency, and the ability to drug "undruggable" targets. At the core of TCI design is the careful tuning of the electrophilic warhead.

This guide provides an in-depth comparative analysis of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS 400073-78-1) against its structural analogs. By modulating the para-substituent on the N-phenyl ring, researchers can precisely tune the intrinsic reactivity, lipophilicity, and metabolic stability of the chloroacetamide warhead.

Mechanistic Rationale: Tuning Warhead Reactivity via Electronic Effects

The chloroacetamide moiety is a privileged electrophile that irreversibly binds to nucleophilic cysteine residues via an SN​2 mechanism [1]. However, a warhead that is too reactive will lead to off-target toxicity (e.g., binding to off-target proteome cysteines or glutathione), while one that is too stable will fail to engage the target.

In N-phenylchloroacetamides, the reactivity of the α -carbon is directly modulated by the electronic nature of the phenyl ring's para-substituent.

  • The Causality of Reactivity: The nitrogen lone pair in the amide bond is delocalized into both the adjacent carbonyl group and the phenyl ring. An electron-withdrawing group (EWG) like the chlorodifluoromethoxy group (-OCF₂Cl) pulls electron density into the aromatic system. This diminishes the nitrogen's ability to donate electron density to the amide carbonyl. Consequently, the carbonyl carbon becomes more electrophilic, which inductively increases the partial positive charge on the adjacent α -carbon, lowering the activation energy for the nucleophilic attack by a thiolate.

  • Conversely, an electron-donating group (EDG) like a methoxy group (-OCH₃) pushes electron density into the ring, strengthening the amide resonance and decreasing the electrophilicity of the warhead.

G A Target Protein (Cysteine Thiol) C Transition State (SN2 Attack) A->C Nucleophilic attack B Chloroacetamide Warhead B->C Electrophilic alpha-carbon D Covalent Adduct (Thioether Bond) C->D Irreversible binding E Leaving Group (Chloride Ion) C->E Elimination

Figure 1: SN2 mechanism of cysteine alkylation by chloroacetamide electrophiles.

Comparative Physicochemical Profiling

To objectively evaluate 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide, we must compare it against analogs featuring varying degrees of fluorination and electronic properties [2].

The table below summarizes the quantitative physicochemical parameters that dictate the behavior of these building blocks in physiological environments.

Table 1: Physicochemical and Reactivity Profiles of Chloroacetamide Analogs
Analog (Para-Substituent)CAS NumberHammett Constant ( σp​ )Hansch Lipophilicity ( π )Predicted GSH t1/2​ Primary Metabolic Liability
-OCF₂Cl (Chlorodifluoromethoxy)400073-78-1+0.38 (est.)+1.40 (est.)Fast (< 2 h)Low (Highly resistant to CYP cleavage)
-OCF₃ (Trifluoromethoxy)161290-85-3+0.35+1.04Fast (~ 2 h)Low (Resistant to CYP cleavage)
-OCHF₂ (Difluoromethoxy)554440-01-6+0.18+0.68Moderate (~ 4 h)Low (Moderate resistance)
-OCH₃ (Methoxy)22303-36-2-0.27-0.02Slow (> 8 h)High (Prone to O-demethylation)

Key Insights:

  • Lipophilicity & Target Engagement: The -OCF₂Cl group is exceptionally lipophilic (Hansch π≈+1.40 ), surpassing even the -OCF₃ group. This makes CAS 400073-78-1 ideal for targeting deep, hydrophobic sub-pockets where the larger, polarizable chlorine atom can engage in specific halogen bonding interactions that fluorine cannot achieve.

  • Metabolic Stability: Traditional methoxy (-OCH₃) groups are notorious metabolic liabilities, rapidly undergoing CYP450-mediated O-demethylation. The introduction of halogens (-OCF₃, -OCF₂Cl) completely blocks this metabolic weak point, dramatically extending the compound's half-life in vivo.

Experimental Methodologies

To validate the theoretical reactivity and stability of these analogs, empirical screening is mandatory. The following protocols are designed as self-validating systems to ensure trustworthy, reproducible data [3].

Protocol 1: Glutathione (GSH) Trapping Assay for Intrinsic Reactivity

This assay quantifies the intrinsic electrophilicity of the chloroacetamide warhead by measuring its half-life ( t1/2​ ) in the presence of glutathione, a highly abundant intracellular thiol.

Causality of Design: We utilize a 50-fold molar excess of GSH relative to the electrophile. This ensures pseudo-first-order kinetics, meaning the depletion rate is purely a function of the warhead's intrinsic reactivity, unaffected by the depleting concentration of the nucleophile. Ketoprofen is included as an internal standard to normalize LC-MS ionization fluctuations.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of the chloroacetamide analogs in anhydrous DMSO.

  • Buffer Setup: Prepare the assay buffer consisting of 100 mM potassium phosphate (pH 7.4) and 1 mM EDTA (to chelate trace metals that might oxidize GSH).

  • Initiation: In a 96-well plate, mix the chloroacetamide (final concentration 100 µM) with reduced GSH (final concentration 5 mM) and ketoprofen (10 µM) in the assay buffer.

  • Incubation & Sampling: Incubate the plate at 37 °C with shaking. At specific time points (0, 1, 2, 4, 8, 12, and 24 hours), remove a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid to protonate the thiolate and halt the SN​2 reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the depletion of the parent chloroacetamide.

  • Data Processing: Plot ln(% remaining) versus time. The slope represents the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using t1/2​=ln(2)/kobs​ .

Protocol 2: In Vitro Microsomal Stability Assay

This protocol verifies the protective effect of the -OCF₂Cl group against CYP-mediated oxidative cleavage.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the chloroacetamide analog (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warming: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450 activity.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and quench with 150 µL of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Readout: Analyze parent compound depletion via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). Self-validation: Include Verapamil as a high-clearance positive control to verify microsomal activity.

Screening Workflow for Covalent Drug Development

When integrating 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide into a drug discovery pipeline, a structured funnel must be applied to balance reactivity with selectivity.

G Step1 Library Selection (Chloroacetamide Analogs) Step2 Intrinsic Reactivity Profiling (GSH Half-life Assay) Step1->Step2 Step3 Target Engagement (Intact Protein LC-MS) Step2->Step3 Filter: Optimal t1/2 (Avoid hyper-reactivity) Step4 Metabolic Stability (Microsomal Assay) Step3->Step4 Filter: High Labeling % & Target Selectivity Step5 Lead Prioritization (In Vivo Studies) Step4->Step5 Filter: Low Clearance & High Half-life

Figure 2: Screening workflow for targeted covalent inhibitors utilizing chloroacetamide warheads.

Conclusion & Selection Guide

The choice of the para-substituent on a chloroacetamide building block dictates the success of the resulting covalent inhibitor:

  • Choose the -OCH₃ analog if you require a highly stable, mildly reactive warhead for a target with an exceptionally nucleophilic, easily accessible cysteine. However, be prepared to engineer the rest of the molecule to mitigate CYP-mediated O-demethylation.

  • Choose the -OCHF₂ or -OCF₃ analogs to balance metabolic stability with moderate-to-high warhead reactivity, suitable for standard kinase or protease targets.

  • Choose 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (-OCF₂Cl) when targeting deep, hydrophobic pockets that require maximum lipophilicity. The unique steric bulk and polarizability of the chlorine atom allow for distinct halogen bonding, while the strong electron-withdrawing nature ensures rapid covalent target engagement and absolute resistance to oxidative dealkylation.

References

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry[Link]

  • Expedited SARS-CoV-2 main protease inhibitor discovery through modular 'direct-to-biology' screening ChemRxiv[Link]

Safety & Regulatory Compliance

Safety

2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of polyhalogenated acetamides not merely as a regulatory compliance exercise, but as a chemical engineering challenge. The compound 2-chloro-N-{4-[c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of polyhalogenated acetamides not merely as a regulatory compliance exercise, but as a chemical engineering challenge. The compound 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide presents a unique logistical profile due to its dual hazards: the electrophilic reactivity of the chloroacetamide moiety and the environmental persistence of its polyhalogenated ether tail.

To ensure laboratory safety and environmental stewardship, we must move beyond basic disposal guidelines and understand the causality behind each operational choice. The following guide provides a self-validating, step-by-step framework for the safe handling, containment, and ultimate destruction of this compound.

Chemical Profiling & Mechanistic Hazards

Understanding the molecular behavior of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide is critical for designing effective disposal protocols.

  • Electrophilic Reactivity: The chloroacetamide group is a known SN​2 electrophile. It readily alkylates biological thiols (such as cysteine residues in proteins), which is the mechanistic root of its skin sensitization and toxicity.

  • Thermal Degradation: The high concentration of halogens (chlorine and fluorine) means that upon combustion, the molecule will generate lethal and highly corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl) gases.

  • Regulatory Classification: Based on safety data for structurally analogous chloroacetamides, this compound is classified under GHS as Acute Toxicity 4 (Oral), Skin Irritant 2, and Eye Irritant 2A[1],[2]. Furthermore, it poses significant chronic hazards to aquatic environments, necessitating strict containment and strictly prohibiting drain disposal[3].

Quantitative Data & Hazard Profile
Property / ParameterValue / ClassificationMechanistic Causality & Operational Implication
Chemical Class Polyhalogenated Chloroacetamide SN​2 electrophile; alkylates biological thiols. Mandates strict barrier protection to prevent dermal sensitization.
GHS Health Hazards Acute Tox. 4, Skin/Eye Irrit. 2[2]High risk of mucosal irritation. Mandates handling exclusively within ducted chemical fume hoods.
GHS Environmental Aquatic Toxicity (Chronic)[3]Highly persistent in aquatic ecosystems. Absolute prohibition of drain/sewer disposal.
Combustion Byproducts HCl, HF, NOx​ , CO2​ Thermal degradation releases acid gases. Mandates high-temperature incineration with alkaline scrubbers.
Solubility Profile Highly LipophilicResists aqueous decontamination. Requires alkaline hydrolysis or solvent-based cleanup for spills.

Operational Handling & Spill Decontamination Protocol

Before waste can be disposed of, it must be generated and handled safely. This protocol ensures that any operational spills are neutralized through a self-validating chemical process rather than merely wiped up.

Step 1: Barrier Preparation Equip double-layered nitrile gloves. Causality: The outer glove acts as the primary barrier against the highly lipophilic chloro(difluoro)methoxy group, while the inner glove protects against micro-tears and the alkylating nature of the chloroacetamide core.

Step 2: Environmental Isolation Conduct all transfers and waste consolidation within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized particulates as mandated by .

Step 3: Spill Neutralization In the event of a spill, do not use water, which will only spread the lipophilic compound. Instead, apply a dry absorbent (e.g., diatomaceous earth) to solidify the spill.

Step 4: Chemical Decontamination Wash the affected surface with a 5% sodium hydroxide (NaOH) or sodium carbonate solution. Causality: The alkaline environment accelerates the hydrolysis of the chloroacetamide moiety, permanently neutralizing its electrophilic reactivity and rendering it safer for final cleanup.

Step 5: System Validation Swab the decontaminated area and test with a pH indicator strip. A return to a neutral pH (7.0) following subsequent water washes confirms that the alkaline decontaminant has been fully cleared. A subsequent negative Beilstein test on the swabbing material validates the complete removal of halogenated organics.

Hazardous Waste Packaging and Disposal Protocol

Because of the fluorine and chlorine content, this compound cannot be disposed of in standard organic waste streams. Mixing it with non-halogenated solvents will damage standard incinerators and violate regulations.

Step 1: Strict Stream Segregation Deposit all liquid and solid waste containing this compound exclusively into containers designated for "Halogenated Organic Waste." Causality: Halogenated waste must be routed to specialized facilities equipped with wet alkaline scrubbers to neutralize the HF and HCl gases generated during combustion.

Step 2: Container Selection Use high-density polyethylene (HDPE) or PTFE-lined amber glass containers. Causality: These materials resist chemical degradation from halogenated solvents and prevent UV-induced photochemical degradation of the waste during storage.

Step 3: Headspace Management Fill liquid waste containers to no more than 80% capacity. Causality: This allows for vapor expansion due to laboratory temperature fluctuations, preventing pressure buildup and catastrophic container rupture.

Step 4: GHS Labeling & Manifesting Affix hazardous waste labels explicitly detailing the presence of Chlorine (Cl) and Fluorine (F) . Transfer the manifested waste to a licensed hazardous waste contractor for high-temperature incineration (minimum 1000°C).

Step 5: System Validation Before sealing the secondary containment for transport, utilize a standard pH indicator strip moistened with distilled water around the primary container's seal. The absence of an acidic color change validates that there is no volatile acid gas leakage, ensuring the integrity of the containment system prior to transport.

Waste Lifecycle Visualization

The following workflow illustrates the critical path from waste generation to final destruction, highlighting the mandatory segregation required for polyhalogenated compounds.

WasteLifecycle Gen Waste Generation (Halogenated Acetamide) Seg Segregation (Strictly Halogenated Stream) Gen->Seg Prevent mixing Cont Secondary Containment (HDPE / PTFE-lined) Seg->Cont Liquid/Solid isolation Label GHS Labeling (Toxic, Halogenated) Cont->Label Regulatory compliance Trans Licensed HazMat Transportation Label->Trans < 90 Days storage Inc High-Temp Incineration (Alkaline Scrubbers for HF/HCl) Trans->Inc Final destruction

Workflow for the segregation, containment, and destruction of halogenated acetamide waste.

References

  • Hazardous Waste Management U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council, NCBI Bookshelf URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. To safely handle 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS: 400073-78-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. To safely handle 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide (CAS: 400073-78-1), laboratory personnel must first understand its molecular behavior. This compound merges two highly reactive and hazardous structural motifs, requiring a specialized, self-validating approach to personal protective equipment (PPE) and operational handling.

Mechanistic Risk Assessment: The "Why" Behind the PPE

Standard laboratory handling is insufficient for this compound due to a synergistic dual-threat mechanism:

  • The Alkylating Warhead (alpha-Chloroacetamide): The alpha-chloroacetamide moiety is a potent electrophile. It acts as a sulfhydryl alkylating reagent, forming irreversible covalent bonds with the thiol groups of cysteine residues in human proteins[1]. This protein destabilization pathway is the primary mechanism behind its severe skin sensitization (allergic contact dermatitis) and its classification as a suspected reproductive toxin[2][3].

  • The Penetration Enhancer (Chlorodifluoromethoxy Group): The addition of the halogenated ether group (-OCF2Cl) drastically increases the molecule's lipophilicity. This allows the compound to rapidly bypass the lipid bilayers of the skin, acting as a carrier that drives the alkylating warhead deep into systemic circulation. Furthermore, systemic absorption of such fluorinated aniline derivatives can induce methemoglobinemia, impairing oxygen transport in the blood[4].

ToxicityMechanism cluster_0 Molecular Hazards cluster_1 Engineered Defenses Chem 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide M1 alpha-Chloroacetamide (Electrophile) Chem->M1 M2 Chlorodifluoromethoxy (Lipophilic Ether) Chem->M2 T1 Cysteine Thiol Alkylation M1->T1 T2 Rapid Dermal Penetration M2->T2 H1 Severe Skin Sensitization & Protein Destabilization T1->H1 H2 Systemic Absorption & Methemoglobinemia T2->H2 P1 Butyl/Nitrile Double Glove P1->T2 Blocks Entry P2 Thiosulfate Quenching P2->T1 Neutralizes Electrophile

Mechanistic pathway of 2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide toxicity and PPE defense.

Quantitative Hazard & PPE Matrix

To counter these specific mechanistic threats, we deploy targeted PPE. Every protective measure listed below includes a validation metric to ensure the system is functioning before exposure occurs.

Hazard CategoryMechanistic CauseRequired PPE & Engineering ControlSelf-Validation Metric
Dermal Sensitization Cysteine alkylation by chloroacetamide[1]Double-gloving (Inner: Butyl, Outer: Nitrile); Tyvek sleevesInspect outer glove for micro-tears every 30 mins; replace immediately if soiled.
Systemic Toxicity High lipophilicity of -OCF2Cl group[4]Impermeable chemical apron over standard lab coatVisual check of apron integrity post-handling.
Inhalation (Aerosol) Dust generation during weighing[5]Fume hood (Face velocity 80-100 fpm) + P3/HEPA Respirator[6]Anemometer reading prior to opening vial.
Ocular Damage Corrosive electrophilic attack[7]Snug-fitting chemical splash goggles (EN166/OSHA compliant)Negative-pressure seal check around the orbital bone.

Self-Validating Operational Workflow

Handling this compound requires a strict, step-by-step methodology where each phase verifies the success of the previous one.

Workflow Start 1. Validation Check Hood & Airflow Gloving 2. PPE Donning P3 Mask & Double Glove Start->Gloving Handling 3. Execution Anti-Static Weighing Gloving->Handling Decon 4. Decontamination Thiosulfate Quench Handling->Decon Disposal 5. Disposal Halogenated Waste Decon->Disposal

Self-validating operational workflow for handling reactive halogenated acetamides.

Phase 1: Pre-Operational Validation
  • Step 1: Verify the fume hood face velocity is strictly between 80-100 fpm. Causality: Chloroacetamides can form highly toxic aerosols; inadequate airflow guarantees inhalation exposure[6]. Validation: If the anemometer reading fluctuates outside this range, the system fails validation and work must halt.

  • Step 2: Prepare a 5% Sodium Thiosulfate quenching bath inside the hood. Causality: Thiosulfate provides a sacrificial nucleophilic thiol-equivalent that rapidly reacts with and neutralizes the electrophilic alpha-chloroacetamide before it can alkylate human proteins[8].

Phase 2: Dynamic PPE Donning
  • Step 3: Don inner Butyl rubber gloves (high resistance to halogenated ethers) and outer Nitrile gloves (high tactile sensitivity and resistance to alkylating agents).

  • Step 4: Fit a P3 particulate respirator and chemical splash goggles[6]. Validation: Perform a negative-pressure seal check on the respirator. If you can draw air through the edges, readjust the straps until a perfect vacuum is achieved.

Phase 3: Handling & Execution
  • Step 5: Utilize an anti-static spatula for weighing. Causality: Halogenated powders often carry static charges, causing them to "jump" and aerosolize when manipulated[5].

  • Step 6: Transfer the pre-calculated mass directly into a pre-tared, sealable reaction vial. Seal the vial inside the fume hood before transferring it to the vortexer or LC-MS autosampler.

Phase 4: Quenching & Decontamination
  • Step 7: Submerge the contaminated spatula and weighing boats into the 5% Sodium Thiosulfate bath for 30 minutes.

  • Step 8: Wipe down the analytical balance and fume hood deck with a damp cloth soaked in the quenching solution, followed by a 70% ethanol wipe to remove salt residues. Validation: A negative result on a colorimetric thiol-binding swab confirms the electrophile has been successfully neutralized.

Spill Response & Disposal Plan

  • Minor Spills (<50g): Do not sweep dry powder, as this disperses toxic dust into the breathing zone[6]. Moisten the spill with the sodium thiosulfate quenching solution to neutralize the active pharmaceutical ingredient (API) and prevent aerosolization. Absorb with inert spill pads and place into a hazardous waste container[5].

  • Disposal: Segregate all contaminated PPE, quenched liquids, and solid waste into clearly labeled "Halogenated Toxic Waste" containers. Do not mix with standard organic waste, as the compound emits highly toxic hydrogen chloride, hydrogen fluoride, and nitrogen oxides upon thermal decomposition[1][6]. Ensure disposal is handled by a licensed facility equipped with a flue gas scrubber[4].

Sources

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